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Foundational

An In-depth Technical Guide to 13C NMR Chemical Shift Assignments for L-Lyxose-5-13C

This guide provides a comprehensive overview of the principles and methodologies for the assignment of 13C Nuclear Magnetic Resonance (NMR) chemical shifts for L-Lyxose specifically labeled with 13C at the C5 position (L...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the principles and methodologies for the assignment of 13C Nuclear Magnetic Resonance (NMR) chemical shifts for L-Lyxose specifically labeled with 13C at the C5 position (L-Lyxose-5-13C). This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopic labeling and NMR spectroscopy for structural elucidation and metabolic studies.

Introduction: The Significance of 13C NMR in Carbohydrate Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1][2] For carbohydrates, which exhibit complex stereochemistry and can exist in multiple equilibrium forms in solution, NMR is particularly powerful.[3][4] 13C NMR spectroscopy, which probes the carbon backbone directly, offers a wide chemical shift dispersion, minimizing the signal overlap often encountered in proton (1H) NMR of carbohydrates.[5][6][7] This characteristic allows for the resolution of individual carbon signals, providing detailed insights into the molecular structure.

The use of stable isotope labeling, such as with 13C, significantly enhances the utility of NMR spectroscopy.[8][9] Site-specific labeling, as in L-Lyxose-5-13C, allows for the unambiguous identification of the labeled carbon's resonance and can facilitate the assignment of neighboring carbons through the observation of 13C-13C coupling constants in uniformly labeled molecules or by simplifying complex spectra.[9][10] This approach is invaluable for studying metabolic pathways, determining the conformation of oligosaccharides, and understanding carbohydrate-protein interactions.[8][11][12]

L-Lyxose, a pentose sugar, is a key component of various biologically important molecules. Understanding its conformational dynamics and structural features is crucial for various research applications. This guide will delve into the specific 13C NMR chemical shift assignments for L-Lyxose-5-13C, providing a framework for similar analyses of other labeled monosaccharides.

Tautomeric Equilibrium of L-Lyxose in Solution

In aqueous solution, monosaccharides like L-Lyxose exist as an equilibrium mixture of different cyclic hemiacetal forms (tautomers), primarily the six-membered pyranose and five-membered furanose rings, each of which can exist as α and β anomers. A small proportion of the open-chain aldehyde form is also present.[3] The relative populations of these tautomers are influenced by factors such as solvent and temperature.

The 13C NMR spectrum of L-Lyxose will therefore display distinct sets of signals for each of the major tautomers present in solution, with the intensity of the signals reflecting their relative abundance. The specific labeling at the C5 position in L-Lyxose-5-13C will result in a significantly enhanced signal for this carbon in all its tautomeric forms.

G Open-Chain (aldehyde) Open-Chain (aldehyde) α-L-Lyxofuranose α-L-Lyxofuranose Open-Chain (aldehyde)->α-L-Lyxofuranose cyclization β-L-Lyxofuranose β-L-Lyxofuranose Open-Chain (aldehyde)->β-L-Lyxofuranose cyclization α-L-Lyxopyranose α-L-Lyxopyranose Open-Chain (aldehyde)->α-L-Lyxopyranose cyclization β-L-Lyxopyranose β-L-Lyxopyranose Open-Chain (aldehyde)->β-L-Lyxopyranose cyclization α-L-Lyxofuranose->Open-Chain (aldehyde) ring-opening β-L-Lyxofuranose->Open-Chain (aldehyde) ring-opening α-L-Lyxopyranose->Open-Chain (aldehyde) ring-opening β-L-Lyxopyranose->Open-Chain (aldehyde) ring-opening G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis Purity Check Purity Check Dissolution in D2O Dissolution in D2O Purity Check->Dissolution in D2O Add Internal Standard Add Internal Standard Dissolution in D2O->Add Internal Standard Transfer to NMR Tube Transfer to NMR Tube Add Internal Standard->Transfer to NMR Tube Instrument Setup Instrument Setup Transfer to NMR Tube->Instrument Setup 1D 13C Experiment 1D 13C Experiment Instrument Setup->1D 13C Experiment 2D NMR (optional) 2D NMR (optional) 1D 13C Experiment->2D NMR (optional) Fourier Transform Fourier Transform 2D NMR (optional)->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Chemical Shift Referencing Chemical Shift Referencing Phase & Baseline Correction->Chemical Shift Referencing Signal Assignment Signal Assignment Chemical Shift Referencing->Signal Assignment

Caption: Experimental workflow for 13C NMR analysis.

13C NMR Chemical Shift Assignments for L-Lyxose-5-13C

The assignment of 13C NMR signals to specific carbon atoms in the different tautomers of L-Lyxose is based on established principles of carbohydrate NMR and comparison with literature data for similar pentoses. The chemical shift of a particular carbon is influenced by its local electronic environment, including the stereochemistry of adjacent hydroxyl groups and the anomeric configuration. [5][13] General Trends in 13C Chemical Shifts of Carbohydrates:

  • Anomeric Carbons (C1): These are the most deshielded carbons (excluding carbonyls) and typically resonate in the range of 90-100 ppm. The chemical shift of the anomeric carbon is sensitive to the configuration at C1 (α or β).

  • Carbons Bearing Hydroxyl Groups (C2, C3, C4): These carbons generally appear in the range of 65-80 ppm.

  • Exocyclic Methylene Carbon (C5 in pentopyranoses): This carbon is typically found in the range of 60-65 ppm.

  • Influence of Axial vs. Equatorial Substituents: A carbon atom bearing an axial hydroxyl group is generally shielded (appears at a lower chemical shift) compared to one with an equatorial hydroxyl group. [13] The specific labeling at C5 in L-Lyxose-5-13C will result in a prominent signal for this carbon in all its forms, making its identification straightforward. The assignment of the other carbons can be facilitated by 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon atoms with their directly attached or long-range coupled protons, respectively. [6][14]

Tabulated Chemical Shift Data

The following table provides expected 13C NMR chemical shift ranges for the major tautomers of L-Lyxose in D₂O. It is important to note that exact chemical shifts can vary slightly depending on experimental conditions. The C5 signal will be significantly enhanced due to the isotopic label.

Carbonα-L-Lyxopyranose (ppm)β-L-Lyxopyranose (ppm)α-L-Lyxofuranose (ppm)β-L-Lyxofuranose (ppm)
C1 ~95.5~95.9~102-104~97-99
C2 ~71.5~71.5~77-79~75-77
C3 ~72.0~74.2~76-78~74-76
C4 ~69.0~68.0~82-84~80-82
C5 ~64.6 ~65.7 ~62-64 ~61-63

Note: The values for the pyranose forms are based on data for D-Lyxose,[15] and the furanose ranges are estimates based on general trends for pentofuranoses. The C5 chemical shifts are highlighted to indicate the position of the 13C label.

Conclusion

This technical guide has provided a detailed framework for the 13C NMR chemical shift assignment of L-Lyxose-5-13C. By understanding the principles of carbohydrate NMR, the tautomeric equilibrium of L-Lyxose in solution, and by following a robust experimental protocol, researchers can confidently assign the carbon resonances. The use of 13C isotopic labeling is a powerful tool that greatly simplifies spectral analysis and enables more complex structural and metabolic studies. The data and methodologies presented herein serve as a valuable resource for scientists working with isotopically labeled carbohydrates.

References

  • Angyal, S. J. (1984). The composition of reducing sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68.
  • Bock, K., & Pedersen, C. (1983). Carbon-13 nuclear magnetic resonance spectroscopy of monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Drew, K. N., Zajicek, J., Bondo, G., Bose, B., & Serianni, A. S. (1998). 13C-labeled aldopentoses: detection and quantitation of cyclic and acyclic forms by heteronuclear 1D and 2D NMR spectroscopy.
  • Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Carbohydrate structural determination by NMR spectroscopy: Modern methods and limitations. Chemical Reviews, 100(12), 4589-4614.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Gerothanassis, I. P., Troganis, A. N., & Exarchou, V. (2002). Hydroxyl proton NMR spectroscopy in carbohydrate chemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 41(3-4), 229-301.
  • Gunther, H. (2013).
  • Perlin, A. S., & Casu, B. (1982). Spectroscopic methods. In The Polysaccharides (Vol. 1, pp. 133-193). Academic Press.
  • Serianni, A. S. (2006). NMR analysis of carbohydrates: A practical guide. Methods in Enzymology, 415, 23-57.
  • Stenutz, R. (n.d.). CSDB Glycoscience. Carbohydrate Structure Database. Retrieved from [Link]

  • Widmalm, G. (2013). NMR spectroscopy in structural and conformational analysis of carbohydrates. Beilstein Journal of Organic Chemistry, 9, 2858-2873.

Sources

Exploratory

Tracing the Non-Oxidative Pentose Phosphate Pathway: The Strategic Role of L-Lyxose-5-13C in Metabolic Flux Analysis

Executive Summary The Pentose Phosphate Pathway (PPP) is a critical metabolic hub responsible for generating reducing equivalents (NADPH) and nucleotide precursors (ribose-5-phosphate). However, quantifying the bidirecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Pentose Phosphate Pathway (PPP) is a critical metabolic hub responsible for generating reducing equivalents (NADPH) and nucleotide precursors (ribose-5-phosphate). However, quantifying the bidirectional flux of the non-oxidative branch remains a persistent challenge in metabolic engineering and oncology drug development. Traditional tracers, such as [U-13C]glucose, often result in complex, overlapping Mass Isotopomer Distributions (MIDs) due to simultaneous entry into glycolysis and the oxidative PPP.

This technical guide explores the strategic implementation of L-Lyxose-5-13C —a rare, stable-isotope-labeled aldopentose—as a highly specific tracer. By bypassing the oxidative phase entirely, L-Lyxose-5-13C injects a single carbon label directly into the non-oxidative PPP network, providing an unambiguous, mathematically elegant readout of transketolase and transaldolase flux dynamics.

Mechanistic Grounding: Assimilation of L-Lyxose

To utilize L-Lyxose-5-13C as a tracer, the biological system must possess the enzymatic machinery to assimilate this rare sugar into central carbon metabolism. In specific microbial models (e.g., Escherichia coli mutants), L-lyxose is metabolized through a highly conserved sequence of isomerization, phosphorylation, and epimerization events:

  • Isomerization: L-Lyxose is first converted to L-xylulose by promiscuous isomerases, such as rhamnose isomerase.

  • Phosphorylation: A specific kinase (e.g., encoded by the yiaK operon or a newly activated cryptic kinase) phosphorylates L-xylulose at the C5 position, yielding L-xylulose-5-phosphate[1].

  • Epimerization: The molecule undergoes sequential epimerization. First,2 converts it to L-ribulose-5-phosphate. Subsequently,2 converts it into D-xylulose-5-phosphate (D-Xu5P)[2].

Because epimerases merely invert stereocenters without cleaving the carbon backbone, the 13C label at the C5 position of L-Lyxose is perfectly conserved, resulting in the generation of D-xylulose-5-phosphate labeled exclusively at C5 .

G L_Lyx L-Lyxose-5-13C L_Xylu L-Xylulose-5-13C L_Lyx->L_Xylu Isomerase L_Xu5P L-Xylulose-5-Phosphate (13C at C5) L_Xylu->L_Xu5P L-Xylulose Kinase (yiaK) L_Ru5P L-Ribulose-5-Phosphate (13C at C5) L_Xu5P->L_Ru5P 4-Epimerase (YiaS) D_Xu5P D-Xylulose-5-Phosphate (13C at C5) L_Ru5P->D_Xu5P 3-Epimerase (YiaR) GAP Glyceraldehyde-3-Phosphate (13C at C3) D_Xu5P->GAP Transketolase (TK) F6P Fructose-6-Phosphate D_Xu5P->F6P Transketolase / Transaldolase

Metabolic integration of L-Lyxose-5-13C into the non-oxidative Pentose Phosphate Pathway.

The Causality of C5 Labeling in Flux Analysis

The true power of L-Lyxose-5-13C lies in the predictable carbon transitions catalyzed by the non-oxidative PPP enzymes.3 from a ketose donor to an aldose acceptor[3]. When D-Xu5P (labeled at C5) acts as the donor, its C1 and C2 are transferred to ribose-5-phosphate (R5P) or erythrose-4-phosphate (E4P). The remaining three carbons (C3-C4-C5) of D-Xu5P are released as 4[4].

Consequently, the 13C label at the C5 position of D-Xu5P perfectly maps to the C3 position of GAP . If this labeled GAP subsequently participates in a transaldolase (TA) reaction, the label is transferred to the C6 position of Fructose-6-Phosphate (F6P) . This linear, predictable tracing isolates non-oxidative flux from confounding glycolytic noise.

Table 1: Quantitative Carbon Atom Transitions in the Non-Oxidative PPP
Enzyme ReactionKetose Donor (13C Position)Aldose AcceptorPrimary Product (13C Position)Secondary Product
Transketolase 1 D-Xu5P (C5)D-R5P (Unlabeled)GAP (C3) S7P (Unlabeled)
Transketolase 2 D-Xu5P (C5)D-E4P (Unlabeled)GAP (C3) F6P (Unlabeled)
Transaldolase S7P (Unlabeled)GAP (C3)F6P (C6) E4P (Unlabeled)

Standardized Experimental Protocol for 13C-MFA

To ensure a self-validating system, the experimental workflow must prevent isotopic scrambling and accurately capture the5[5].

Phase 1: Isotopic Steady-State Feeding
  • Rationale: Flux analysis requires isotopic equilibrium, where the rate of 13C incorporation equals consumption.

  • Step 1: Cultivate the target cell line in defined minimal media to mid-exponential phase (OD600 ≈ 0.6).

  • Step 2: Spike the culture with 10 mM L-Lyxose-5-13C.

  • Step 3: Incubate for 2 to 4 doubling times to achieve isotopic steady state.

Phase 2: Metabolic Quenching
  • Rationale: Intracellular metabolism occurs on a sub-second timescale. Slow harvesting allows residual enzyme activity to scramble the 13C label.

  • Step 1: Rapidly plunge 1 mL of the active culture directly into 4 mL of pre-chilled (-80°C) 60% aqueous methanol.

  • Step 2: Centrifuge at 10,000 × g for 5 minutes at -20°C. Discard the supernatant immediately.

Phase 3: Biphasic Extraction
  • Rationale: Efficiently separates highly polar sugar phosphates from interfering cellular lipids and proteins.

  • Step 1: Resuspend the quenched pellet in 500 µL of a Chloroform:Methanol:Water (1:3:1 v/v/v) extraction buffer at -20°C.

  • Step 2: Vortex vigorously for 10 minutes, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.

  • Step 3: Carefully extract the upper aqueous phase (containing PPP intermediates) and lyophilize to dryness.

Phase 4: LC-MS/MS Analysis
  • Rationale: Direct measurement via Hydrophilic Interaction Liquid Chromatography (HILIC) avoids the isotopic artifacts often introduced by GC-MS derivatization agents.

  • Step 1: Reconstitute the lyophilized sample in 50 µL of 50% acetonitrile.

  • Step 2: Inject onto a HILIC column coupled to a Triple Quadrupole Mass Spectrometer.

  • Step 3: Monitor specific transitions for M0 (unlabeled) and M+1 (singly labeled) species (e.g., GAP m/z 169 → 97 for M0; 170 → 98 for M+1).

Workflow S1 1. Isotope Feeding (L-Lyxose-5-13C) S2 2. Metabolic Quenching S1->S2 S3 3. Metabolite Extraction S2->S3 S4 4. LC-MS / GC-MS Analysis S3->S4 S5 5. 13C-MFA & Flux Modeling S4->S5

Standardized 13C-MFA experimental workflow for tracing L-Lyxose-5-13C metabolism.

Data Interpretation and Metabolic Modeling

Once the LC-MS/MS data is acquired, the MIDs must be corrected for natural isotope abundance (e.g., naturally occurring 13C and 18O). Because L-Lyxose-5-13C is a singly labeled tracer, the primary appearance of the label in downstream metabolites will be as an M+1 mass shift .

  • High M+1 in GAP: Indicates strong forward transketolase flux from D-Xu5P.

  • High M+1 in F6P: Indicates that the labeled GAP has undergone reverse transaldolase flux, recombining with S7P to form F6P labeled at C6.

  • M0 vs M+1 Ratios: The ratio of unlabeled to labeled pools serves as a self-validating metric for isotopic steady state. If the M+1 fraction in GAP plateaus over two distinct time points, steady state is confirmed, and the data can be safely imported into elementary metabolite unit (EMU) modeling software for absolute flux quantification.

Conclusion

The use of L-Lyxose-5-13C represents a highly sophisticated approach to 13C-Metabolic Flux Analysis. By exploiting the specific enzymatic assimilation pathways of rare sugars, researchers can bypass the oxidative PPP and inject a targeted 13C label directly into the non-oxidative branch. This methodology provides unparalleled resolution for mapping transketolase and transaldolase activities, offering critical insights for metabolic engineering and the development of targeted metabolic therapies.

References

  • Activation of a cryptic gene encoding a kinase for L-xylulose opens a new pathway for the utilization of L-lyxose by Escherichia coli. PubMed.
  • Role of the yiaR and yiaS Genes of Escherichia coli in Metabolism of Endogenously Formed l-Xylulose. PMC.
  • Glucose-6-phosph
  • Pentose-Phosphate Pathway - Biochemistry Flashcards. ditki medical & biological sciences.
  • Stable Isotope-Labeled Products For Metabolic Research. Chromservis.

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Pathways of L-lyxose in Microbial Models

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the metabolic pathways of L-lyxose in various microbial models. Moving beyond a simple recitation...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the metabolic pathways of L-lyxose in various microbial models. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices and provides field-proven insights into the study of this rare pentose.

Introduction: The Enigmatic Role of L-lyxose in Microbial Metabolism

L-lyxose, a C-2 epimer of L-xylose, is a rare aldopentose that is not commonly found in abundance in nature. However, its metabolism by microorganisms presents a fascinating area of study with implications for metabolic engineering, biocatalysis, and drug development. Understanding how microbes catabolize L-lyxose can unveil novel enzymatic functions and metabolic routes that can be harnessed for various biotechnological applications. This guide will explore the known metabolic pathways of L-lyxose in key microbial models, detail the enzymes involved, and provide robust protocols for their investigation.

Part 1: Bacterial Catabolism of L-lyxose: A Tale of Two Pathways

Bacteria have evolved diverse strategies to utilize a wide array of carbon sources. The metabolism of L-lyxose in bacteria is best characterized in Escherichia coli, where it intriguingly hijacks components of the L-rhamnose catabolic pathway. Furthermore, a distinct oxidative pathway has been identified in Pseudomonas aeruginosa.

The L-rhamnose Pathway Adaptation in Escherichia coli

Wild-type E. coli is unable to utilize L-lyxose as a sole carbon source.[1][2] However, mutant strains capable of growth on L-lyxose have been isolated and studied, revealing a fascinating adaptation of the L-rhamnose metabolic machinery.[1][2]

The key steps in this pathway are:

  • Transport: L-lyxose enters the cell via the L-rhamnose permease.

  • Isomerization: L-rhamnose isomerase, which normally converts L-rhamnose to L-rhamnulose, exhibits promiscuous activity and isomerizes L-lyxose to L-xylulose.[1]

  • Phosphorylation: This is the critical adaptation step. Wild-type L-rhamnulose kinase has poor activity towards L-xylulose. However, in adapted mutants, a mutated L-rhamnulose kinase efficiently phosphorylates L-xylulose to L-xylulose-1-phosphate.[1]

  • Aldol Cleavage: L-rhamnulose-1-phosphate aldolase cleaves L-xylulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.

  • Further Metabolism: DHAP enters glycolysis, while glycolaldehyde is oxidized to glycolate, which can then be utilized by the glyoxylate cycle.

L_lyxose_metabolism_E_coli cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm L-lyxose_ext L-lyxose L-lyxose_int L-lyxose L-lyxose_ext->L-lyxose_int L-rhamnose permease L-xylulose L-xylulose L-lyxose_int->L-xylulose L-rhamnose isomerase L-xylulose-1-P L-xylulose-1-phosphate L-xylulose->L-xylulose-1-P Mutated L-rhamnulose kinase DHAP Dihydroxyacetone phosphate L-xylulose-1-P->DHAP L-rhamnulose-1-P aldolase Glycolaldehyde Glycolaldehyde L-xylulose-1-P->Glycolaldehyde L-rhamnulose-1-P aldolase Glycolysis Glycolysis DHAP->Glycolysis Glycolate Glycolate Glycolaldehyde->Glycolate Aldehyde dehydrogenase Glyoxylate_Cycle Glyoxylate Cycle Glycolate->Glyoxylate_Cycle

L-lyxose metabolism in adapted E. coli.
The Oxidative Pathway in Pseudomonas aeruginosa

Pseudomonas aeruginosa employs a different strategy for L-lyxose metabolism, utilizing an oxidative pathway that converts L-lyxose to α-ketoglutarate, a key intermediate in the citric acid cycle. This pathway has been elucidated through a combination of genetic and biochemical studies.[3]

The steps are as follows:

  • Oxidation to L-lyxono-1,4-lactone: L-lyxose is first oxidized to L-lyxono-1,4-lactone.

  • Hydrolysis to L-lyxonate: The lactone is then hydrolyzed to L-lyxonate.

  • Dehydration to 2-keto-3-deoxy-L-lyxonate: L-lyxonate is dehydrated by L-lyxonate dehydratase.[3]

  • Further Dehydration and Oxidation: A subsequent dehydration and oxidation leads to the formation of α-ketoglutarate semialdehyde, which is then oxidized to α-ketoglutarate.[3]

L_lyxose_metabolism_Pseudomonas cluster_cytoplasm Cytoplasm L-lyxose L-lyxose L-lyxono-lactone L-lyxono-1,4-lactone L-lyxose->L-lyxono-lactone L-lyxose dehydrogenase L-lyxonate L-lyxonate L-lyxono-lactone->L-lyxonate Lactonase KDL 2-keto-3-deoxy- L-lyxonate L-lyxonate->KDL L-lyxonate dehydratase AKG-semialdehyde α-ketoglutarate semialdehyde KDL->AKG-semialdehyde Dehydratase AKG α-ketoglutarate AKG-semialdehyde->AKG Dehydrogenase TCA_Cycle TCA Cycle AKG->TCA_Cycle L_lyxose_metabolism_Fungi cluster_cytoplasm Cytoplasm L-lyxose L-lyxose L-arabitol L-arabitol L-lyxose->L-arabitol Aldose reductase L-xylulose L-xylulose L-arabitol->L-xylulose L-arabitol dehydrogenase Xylitol Xylitol L-xylulose->Xylitol L-xylulose reductase D-xylulose D-xylulose Xylitol->D-xylulose Xylitol dehydrogenase D-xylulose-5-P D-xylulose-5-phosphate D-xylulose->D-xylulose-5-P Xylulokinase PPP Pentose Phosphate Pathway D-xylulose-5-P->PPP

Proposed L-lyxose metabolism in filamentous fungi.
L-lyxose Metabolism in Yeasts

While the metabolism of D-xylose has been extensively studied and engineered in yeasts like Saccharomyces cerevisiae for biofuel production, the pathways for L-lyxose utilization are less clear. Some yeasts, such as Candida utilis, are known to metabolize a range of sugars and may possess the enzymatic machinery to convert L-lyxose into intermediates of the pentose phosphate pathway, likely through a reductive pathway similar to that in filamentous fungi.

Part 3: Key Enzymes in L-lyxose Metabolism

The microbial catabolism of L-lyxose is orchestrated by a suite of enzymes with varying specificities. Understanding the properties of these enzymes is crucial for pathway elucidation and engineering.

EnzymeReaction CatalyzedMicrobial Source ExamplesCofactor
L-rhamnose Isomerase L-lyxose ⇌ L-xyluloseEscherichia coli-
L-rhamnulose Kinase (mutated) L-xylulose + ATP → L-xylulose-1-P + ADPEscherichia coliATP, Mg²⁺
L-lyxonate Dehydratase L-lyxonate → 2-keto-3-deoxy-L-lyxonate + H₂OPseudomonas aeruginosaMg²⁺
L-xylulose Reductase L-xylulose + NAD(P)H + H⁺ ⇌ Xylitol + NAD(P)⁺Aspergillus niger, Trichoderma reeseiNADPH/NADH
D-lyxose Isomerase D-lyxose ⇌ D-xyluloseCohnella laevoribosiiMn²⁺
Xylulokinase D-xylulose + ATP → D-xylulose-5-P + ADPSaccharomyces cerevisiae, Mucor circinelloidesATP, Mg²⁺

Part 4: Experimental Protocols for Studying L-lyxose Metabolism

A robust understanding of L-lyxose metabolic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following protocols provide a starting point for researchers investigating this area.

Isotopic Labeling for Metabolic Flux Analysis

Objective: To trace the metabolic fate of L-lyxose and quantify fluxes through different pathways.

Principle: Cells are cultured with a stable isotope-labeled substrate (e.g., ¹³C-L-lyxose). The distribution of the isotope in downstream metabolites is then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol: ¹³C-L-lyxose Feeding and Metabolite Extraction from Bacterial Culture

  • Culture Preparation: Grow the microbial strain of interest in a defined minimal medium with a non-labeled carbon source to mid-exponential phase.

  • Isotope Labeling: Harvest the cells by centrifugation and resuspend them in fresh minimal medium containing a known concentration of ¹³C-L-lyxose as the sole carbon source.

  • Sampling and Quenching: At various time points, rapidly withdraw a defined volume of the cell culture and immediately quench metabolic activity by mixing with a cold (-20°C) 2:2:1 solution of acetonitrile:methanol:water.

  • Metabolite Extraction: a. Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. b. Discard the supernatant. c. Resuspend the cell pellet in a fresh aliquot of the cold extraction solvent. d. Lyse the cells using a bead beater or sonicator, keeping the samples on ice. e. Centrifuge the lysate at high speed to pellet cell debris. f. Transfer the supernatant containing the intracellular metabolites to a new tube.

  • Sample Preparation for LC-MS/MS: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water). c. Analyze the samples by LC-MS/MS to identify and quantify the mass isotopologues of key metabolites.

Enzyme Assays

Objective: To measure the activity of specific enzymes involved in L-lyxose metabolism.

Protocol: Spectrophotometric Assay for L-xylulose Reductase

Principle: The activity of L-xylulose reductase is determined by monitoring the oxidation of NADPH to NADP⁺ at 340 nm.

Materials:

  • 100 mM Glycine Buffer, pH 10.0

  • 100 mM MgCl₂

  • 657 mM Xylitol solution

  • 12.5 mM β-NADPH solution

  • Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 2.50 mL Glycine Buffer

    • 0.10 mL MgCl₂ solution

    • 0.20 mL Xylitol solution

    • 0.10 mL β-NADPH solution

  • Mix by inversion and equilibrate to 25°C in a spectrophotometer.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.10 mL of the enzyme solution.

  • Immediately mix by inversion and record the increase in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

  • Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Genetic Manipulation

Objective: To investigate the function of specific genes in L-lyxose metabolism by creating gene knockouts.

Protocol: Gene Knockout in Pseudomonas aeruginosa using Two-Step Allelic Exchange

Principle: This method involves the use of a suicide vector containing homologous regions flanking the target gene and a counter-selectable marker (e.g., sacB).

Procedure:

  • Construct the Suicide Vector: a. Amplify by PCR the upstream and downstream regions (approx. 500 bp each) flanking the gene of interest from P. aeruginosa genomic DNA. b. Clone these two fragments into a suicide vector (e.g., pEX18Tc) in the correct orientation.

  • Introduce the Vector into P. aeruginosa: a. Transfer the constructed plasmid from an E. coli donor strain to P. aeruginosa via biparental mating.

  • Select for Single Crossover Events: a. Plate the mating mixture on a selective medium containing an antibiotic to which the suicide vector confers resistance (e.g., tetracycline) and a counter-selective agent for the donor E. coli strain. b. Colonies that grow are putative single-crossover integrants.

  • Select for Double Crossover Events: a. Culture the single-crossover mutants in a non-selective medium to allow for the second recombination event. b. Plate the culture on a medium containing sucrose. The sacB gene on the vector backbone confers sucrose sensitivity, so only cells that have lost the vector through a second crossover will grow.

  • Screen for the Gene Knockout: a. Screen the sucrose-resistant colonies by PCR using primers that flank the target gene to identify clones with the desired deletion. b. Confirm the deletion by DNA sequencing.

Conclusion and Future Perspectives

The study of L-lyxose metabolism in microbial models is a burgeoning field with significant potential. While pathways in E. coli and P. aeruginosa have been partially elucidated, the metabolic routes in many other industrially relevant microorganisms remain to be discovered. The application of advanced techniques such as multi-omics, CRISPR-based genetic engineering, and high-throughput screening will undoubtedly accelerate our understanding of these novel pathways. The knowledge gained will not only expand our fundamental understanding of microbial metabolism but also pave the way for the development of innovative biotechnological processes for the production of valuable chemicals and pharmaceuticals from renewable resources.

References

  • Badia, J., Gimenez, R., Baldoma, L., Barnes, E., Fessner, W. D., & Aguilar, J. (1991). L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. Journal of Bacteriology, 173(16), 5144–5150. [Link]

  • Badia, J., Ros, J., & Aguilar, J. (1985). The metabolism of L-lyxose by Escherichia coli. FEMS Microbiology Letters, 27(1), 15-18.
  • Yew, W. S., Fedorov, A. A., Fedorov, E. V., Almo, S. C., & Gerlt, J. A. (2014). Discovery of a novel L-lyxonate degradation pathway in Pseudomonas aeruginosa PAO1. Biochemistry, 53(20), 3398–3407. [Link]

  • Fedorov, A. A., Yew, W. S., Fedorov, E. V., Almo, S. C., & Gerlt, J. A. (2014). Crystal structure of L-lyxonate dehydratase from Labrenzia aggregata.
  • Witteveen, C. F., van de Vondervoort, P. J., van der Veen, P., & Visser, J. (1990). L-Arabinose and D-xylose catabolism in Aspergillus niger. Microbiology, 136(10), 2051-2057. [Link]

  • Takahashi, M., Suzuki, T., & Onishi, H. (1986). D-Xylulokinase from Mucor circinelloides. Agricultural and Biological Chemistry, 50(10), 2579-2585.
  • Cho, E., Cho, K. M., Lee, J. H., & Kim, Y. H. (2007). Characterization of a novel D-lyxose isomerase from Cohnella laevoribosii RI-39 sp. nov. Applied and Environmental Microbiology, 73(21), 6985–6993. [Link]

  • Kawaguchi, H., Sasaki, M., Mizukami, T., & Inui, M. (2014). Engineering of a xylose metabolic pathway in Corynebacterium glutamicum. Applied and Environmental Microbiology, 80(14), 4354–4361. [Link]

  • Hmelo, L. R., Borlee, B. R., Almblad, H., Love, M. I., Randall, T. E., Tseng, B. S., ... & Parsek, M. R. (2015). Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange. Nature protocols, 10(11), 1820–1841. [Link]

  • DAN Lab, University of Wisconsin–Madison. (2021, March 1). Metabolite Extraction from Bacterial Culture [Video]. YouTube. [Link]

  • Mojzita, D., Herold, S., Chovanová, K., Seiboth, B., & Kubicek, C. P. (2013). A novel l-xylulose reductase essential for l-arabinose catabolism in Trichoderma reesei. Biochemistry, 52(12), 2135–2143. [Link]

  • Allen, R. J., & Lorsch, J. R. (2019). Metabolic flux analysis using isotopic tracers. Methods in enzymology, 620, 1-28.
  • Suzuki, T., Miyakawa, T., & Onishi, H. (1986). Purification and properties of D-xylulokinase from Mucor circinelloides. Agricultural and Biological Chemistry, 50(10), 2587-2593.
  • Zhang, Y., & Rock, C. O. (2018). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 47, 14-21. [Link]

  • Huang, H., & Wilks, A. (2017). A rapid seamless method for gene knockout in Pseudomonas aeruginosa. BMC microbiology, 17(1), 1-9. [Link]

  • Seiboth, B., Hartl, L., Pail, M., & Kubicek, C. P. (2003). A novel l-xylulose reductase essential for l-arabinose catabolism in Trichoderma reesei. Applied and environmental microbiology, 69(9), 5534–5540. [Link]

Sources

Exploratory

Stereochemical Confirmation of L-Lyxose-5-¹³C: A Multimodal Analytical Framework

Executive Summary L-Lyxose is a rare aldopentose that serves as a critical chiral building block in the synthesis of nucleoside analogs, complex glycans, and targeted therapeutics. The incorporation of a carbon-13 isotop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Lyxose is a rare aldopentose that serves as a critical chiral building block in the synthesis of nucleoside analogs, complex glycans, and targeted therapeutics. The incorporation of a carbon-13 isotopic label at the C-5 position (L-Lyxose-5-¹³C) provides a powerful spectroscopic handle for metabolic tracing and structural elucidation. However, the presence of three contiguous stereocenters (C-2, C-3, C-4) necessitates rigorous stereochemical validation to rule out epimerization (e.g., conversion to arabinose or xylose) during synthesis. This whitepaper details a robust, self-validating analytical framework combining advanced Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography, and orthogonal validation techniques to unambiguously confirm the absolute and relative stereochemistry of L-Lyxose-5-¹³C.

Mechanistic Grounding: The Stereochemical Challenge

L-Lyxose exists in aqueous solution as a complex mutarotational equilibrium of α

  • and β -pyranose and furanose anomers. The pyranose forms typically adopt a 1C4​ or 4C1​ chair conformation. In L-lyxose, the stereocenters are defined as (2R, 3R, 4S).

The introduction of the ¹³C label at C-5 fundamentally alters the spin system. While it complicates the first-order ¹H spectrum, it introduces diagnostically invaluable one-bond ( 1JC,H​≈140−150 Hz) and multiple-bond heteronuclear couplings ( 2JC,H​ , 3JC,H​ ). These couplings are governed by the Karplus relationship and are highly sensitive to the dihedral angles between the coupled nuclei, allowing for precise determination of the C-4 stereocenter relative to C-51[1].

Core Analytical Modalities

Advanced NMR Spectroscopy

NMR is the premier technique for determining relative stereochemistry in solution2[2].

  • Double-Quantum Filtered COSY (DQF-COSY): We utilize DQF-COSY rather than standard COSY because the double-quantum filter suppresses uncoupled spins (such as the HDO solvent peak) and provides pure-phase diagonal peaks. This allows for the highly accurate extraction of 3JH,H​ coupling constants, which are directly proportional to dihedral angles.

  • 2D NOESY/ROESY: Maps through-space dipole-dipole interactions. In the chair conformations of L-lyxopyranose, 1,3-diaxial interactions provide definitive proof of relative configuration.

  • Heteronuclear J-Coupling Analysis: The ¹³C label at C-5 allows for the measurement of 3JC5,H3​ , which depends on the C5-C4-C3-H3 dihedral angle, confirming the stereochemistry at C-4 without ambiguity.

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR establishes relative stereochemistry, chiral HPLC is required to confirm the absolute configuration (L vs. D). By utilizing an amylose-based stationary phase (e.g., Chiralpak AD-H), the chiral recognition cavities differentially interact with the spatial arrangement of the hydroxyl groups on L- vs. D-lyxose, enabling baseline resolution of enantiomers 3[3].

Workflow N1 L-Lyxose-5-13C Sample N2 NMR Spectroscopy (NOESY, J-Coupling) N1->N2 Relative stereochemistry N3 Chiral Chromatography (Enantiomeric Purity) N1->N3 L vs D resolution N4 X-ray Crystallography (Absolute Configuration) N1->N4 Orthogonal validation N5 Confirmed Stereocenter Validation N2->N5 N3->N5 N4->N5

Fig 1. Multimodal workflow for stereochemical confirmation of L-Lyxose-5-13C.

Self-Validating Experimental Protocols

Protocol 1: NMR Acquisition for Relative Stereochemistry

Causality & Validation: This protocol is self-validating by cross-referencing NOE distances (through-space) with J-coupling derived dihedral angles (through-bond). If the calculated dihedral angle from the Haasnoot-de Leeuw-Altona (HLA) equation contradicts the proximity mapped by NOESY, the structural assignment is flagged as invalid.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of L-Lyxose-5-¹³C in 0.5 mL of D₂O (99.9% D). Allow 24 hours at 25°C for mutarotational equilibrium to be reached. Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.0 ppm).

  • 1D ¹³C-Filtered ¹H NMR: Acquire a ¹H spectrum with ¹³C decoupling (e.g., GARP sequence) to simplify the H-5 signals. Follow this with a coupled spectrum to measure 1JC5,H5​ and 2JC5,H4​ .

  • 2D DQF-COSY: Acquire with high digital resolution (4096 x 512 points) to extract accurate 3JH,H​ coupling constants for the H1-H2, H2-H3, and H3-H4 networks.

  • 2D NOESY: Acquire with a mixing time ( τm​ ) of 300-500 ms. Map the cross-peaks. The presence of strong NOEs between 1,3-diaxial protons confirms the chair conformation and relative stereochemistry.

  • Validation Check: Calculate the dihedral angles from 3JH,H​ . Ensure these angles are geometrically compatible with the inter-proton distances derived from the NOESY volume integrals.

NMR_Network H1 H-1 H2 H-2 H1->H2 3J(H,H) H3 H-3 H1->H3 NOE H2->H3 3J(H,H) H4 H-4 H2->H4 NOE H3->H4 3J(H,H) H5 H-5 H4->H5 3J(H,H) C5 13C-5 C5->H4 2J(C,H) C5->H5 1J(C,H)

Fig 2. Key NMR J-coupling and NOE interaction network in L-Lyxose-5-13C.

Protocol 2: Chiral HPLC for Absolute Configuration Confirmation

Causality & Validation: To ensure no enantiomeric inversion occurred during upstream synthesis, separating the L- and D-enantiomers is critical. The inclusion of a racemic D,L-lyxose standard provides an internal system suitability test, validating that the column has not lost its chiral recognition capacity.

Step-by-Step Methodology:

  • System Setup: Equip an HPLC system with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) and a Refractive Index (RI) detector.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/Ethanol (80:20 v/v). Degas thoroughly. Set flow rate to 0.5 mL/min and maintain column temperature at 25°C.

  • Standard Calibration: Inject 10 µL of a racemic mixture of D,L-lyxose (1 mg/mL). Establish baseline resolution ( Rs​>1.5 ) and record retention times for both enantiomers.

  • Sample Analysis: Inject 10 µL of the L-Lyxose-5-¹³C sample.

  • Validation Check: The sample peak must co-elute precisely with the L-lyxose peak from the racemic standard. Calculate the enantiomeric excess (ee); a D-lyxose peak area of < 0.5% indicates >99% ee.

Quantitative Data & Diagnostic Parameters

The following table summarizes the expected quantitative NMR parameters for the predominant pyranose form of L-Lyxose-5-¹³C. These parameters serve as the definitive benchmark for structural validation.

Table 1: Diagnostic NMR Parameters for L-Lyxopyranose-5-¹³C (in D₂O)

ParameterNuclei InvolvedExpected RangeStructural Significance
3JH1,H2​ H-1, H-22.0 - 3.0 HzConfirms relative orientation at C1-C2.
3JH2,H3​ H-2, H-33.0 - 4.0 HzConfirms relative orientation at C2-C3.
3JH3,H4​ H-3, H-41.5 - 2.5 HzConfirms relative orientation at C3-C4.
1JC5,H5​ ¹³C-5, H-5a/5b140 - 145 HzValidates successful ¹³C isotopic incorporation at C-5.
2JC5,H4​ ¹³C-5, H-44.0 - 5.0 HzConfirms C-4 stereocenter integrity relative to the C-5 label.
HPLC Rs​ L- vs D-Lyxose> 1.5Ensures baseline resolution for absolute stereochemical purity.

References

  • Source: Journal of Biomolecular NMR (Fontana, C., Kovacs, H., & Widmalm, G., 2014)
  • Source: Chemical Reviews (Kapaev, R. R., & Toukach, P. V., 2023)
  • Source: ResearchGate (Lopes, J., & Gaspar, A., 2008)

Sources

Foundational

L-Lyxose-5-13C: A Comprehensive Guide to Isotopic Purity and Enrichment Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Stable isotope-labeled compounds are indispensable tools in modern life sciences, enabling precise tracking of metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern life sciences, enabling precise tracking of metabolic pathways and serving as robust internal standards for quantitative analysis. L-Lyxose-5-13C, a pentose sugar isotopically enriched at the fifth carbon position, offers unique applications in metabolic research, particularly as a tracer for pathways less common than glycolysis or as a non-metabolizable control in certain biological systems. The integrity of any study employing L-Lyxose-5-13C is fundamentally dependent on the accurate characterization of its isotopic purity and enrichment. This guide provides a detailed technical overview of the state-of-the-art analytical methodologies, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), for the rigorous quality control of this critical research compound. We delve into the theoretical principles, provide step-by-step experimental protocols, and discuss the causality behind methodological choices to ensure self-validating and reproducible results.

The Strategic Importance of L-Lyxose-5-13C in Research

Isotopically labeled molecules are foundational to metabolic flux analysis (MFA), a technique that quantifies the rates of reactions within a metabolic network.[1][2] While 13C-labeled D-glucose is a workhorse for studying central carbon metabolism, L-sugars like L-Lyxose provide a unique opportunity. L-Lyxose is not a primary substrate for glycolysis in most mammalian cells, making L-Lyxose-5-13C an excellent tool for investigating alternative carbohydrate pathways or for use as a negative control to differentiate specific metabolic uptake from non-specific transport.[3]

For these applications to yield reliable data, two key parameters of the labeled compound must be precisely determined:

  • Isotopic Purity: This refers to the percentage of L-Lyxose molecules that contain the 13C isotope at the designated fifth carbon position, relative to all other isotopic forms of the molecule (e.g., unlabeled or containing 13C at other positions).

  • Isotopic Enrichment: This quantifies the abundance of the 13C isotope at the C5 position, expressed as a percentage, exceeding its natural abundance of approximately 1.1%.[4]

Inaccurate assessment of these parameters can lead to significant errors in flux calculations and misinterpretation of biological data. Therefore, rigorous analytical validation is not merely a formality but a prerequisite for scientific integrity.

Core Analytical Pillars: NMR and Mass Spectrometry

The determination of isotopic purity and enrichment for a compound like L-Lyxose-5-13C relies on two primary and complementary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

  • NMR Spectroscopy provides unambiguous, position-specific information, directly confirming that the 13C label is at the C5 position and allowing for direct quantification of enrichment.[6][7]

  • Mass Spectrometry excels at providing information about the entire molecule, resolving different isotopologues based on their mass-to-charge ratio and allowing for a highly sensitive assessment of overall isotopic purity.[5][8]

Together, they form a self-validating system, where the findings of one method corroborate the other, providing the highest level of confidence in the material's quality.

Analysis by Quantitative 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR is the definitive method for confirming the position of the isotopic label and quantifying its enrichment. The technique directly observes the 13C nuclei, and the area of the resulting signal is proportional to the number of nuclei contributing to it.

The Causality Behind Quantitative NMR

Standard 13C NMR spectra are often not inherently quantitative due to two phenomena: long relaxation times for carbon nuclei and the Nuclear Overhauser Effect (NOE). To achieve accurate quantification, the experimental parameters must be specifically chosen to overcome these issues. A long relaxation delay (D1) ensures that all carbon nuclei have fully returned to their equilibrium state before the next pulse, guaranteeing that the signal intensity is directly proportional to concentration.[5] Simultaneously, using inverse-gated decoupling suppresses the NOE, an effect that can artificially and unevenly enhance the signals of carbons attached to protons.[5]

Experimental Protocol: Quantitative 13C NMR
  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10-20 mg of L-Lyxose-5-13C in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[5]

    • Acquire a quantitative 13C NMR spectrum using the following critical parameters:

      • Pulse Angle: 90° flip angle.

      • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule. A conservative value of 30-60 seconds is often sufficient.

      • Decoupling: Employ inverse-gated proton decoupling to eliminate ¹H-¹³C coupling while suppressing the NOE.[5]

      • Number of Scans: Accumulate a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for accurate integration.

  • Data Processing and Analysis:

    • Apply standard Fourier transformation and phase correction to the acquired data.

    • Carefully integrate the signal corresponding to the enriched C5 carbon.

    • Integrate the signals for the non-enriched carbons (C1, C2, C3, C4).

    • Calculation of Isotopic Enrichment:

      • The isotopic enrichment at the C5 position is calculated by comparing its integral to the average integral of the other carbons, which represent natural abundance (~1.1%).

      • Enrichment (%) = (Integral_C5 / Average_Integral_NonEnriched) * 1.1%

Visualization: Quantitative 13C NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result Prep Dissolve L-Lyxose-5-13C in D2O Acq Acquire Quantitative 13C Spectrum (Long D1, Inverse-Gated Decoupling) Prep->Acq Proc Process Spectrum (FT, Phasing) Acq->Proc Integ Integrate All Carbon Signals Proc->Integ Calc Calculate Enrichment vs. Natural Abundance Carbons Integ->Calc Result Isotopic Enrichment (%) Calc->Result

Caption: Workflow for determining isotopic enrichment by quantitative 13C NMR.

Data Presentation: Representative NMR Data
Carbon PositionChemical Shift (ppm, approx.)Normalized Integral (Unlabeled)Normalized Integral (L-Lyxose-5-13C)
C1~951.001.00
C2~721.001.02
C3~701.000.99
C4~681.001.01
C5 ~65 1.00 90.09

Note: Integrals are normalized to the non-enriched C1 signal. The significantly larger integral for C5 directly reflects its high 13C enrichment.

Analysis by High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions with extreme accuracy. This allows for the clear separation and quantification of isotopologues—molecules that have the same chemical formula but differ in their isotopic composition.[5][9]

The Causality Behind HRMS for Purity Analysis

L-Lyxose (C₅H₁₀O₅) has a monoisotopic mass of 150.0528 Da. L-Lyxose-5-13C, containing one ¹³C atom in place of a ¹²C, will have a mass of 151.0562 Da. A high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap, can easily resolve this ~1.0034 Da mass difference.[5][9] By measuring the relative intensity of the ion signals at m/z 150 and m/z 151 (for the [M-H]⁻ ion, this would be m/z 149 and 150), one can directly calculate the isotopic purity.

Experimental Protocol: HRMS
  • Sample Preparation:

    • Prepare a stock solution of L-Lyxose-5-13C in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

    • Prepare a dilute solution (e.g., 1 µg/mL) for direct infusion or injection into the mass spectrometer.

    • Prepare a corresponding solution of unlabeled L-Lyxose to serve as a reference standard.

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of >10,000 resolving power.

    • Use a soft ionization technique like Electrospray Ionization (ESI), typically in negative ion mode to form the [M-H]⁻ ion, which is often stable for sugars.

    • Acquire the full scan mass spectrum over an appropriate m/z range (e.g., m/z 100-200).

  • Data Analysis:

    • Identify the monoisotopic peak for the unlabeled compound ([M-H]⁻ at m/z 149.0455) and the labeled compound ([M+1-H]⁻ at m/z 150.0488).

    • Measure the signal intensities (peak areas) of these ions in the spectrum of the L-Lyxose-5-13C sample.

    • Calculation of Isotopic Purity:

      • Isotopic Purity (%) = [Intensity(M+1) / (Intensity(M) + Intensity(M+1))] * 100

      • A correction for the natural abundance of ¹³C in the M+1 peak of the unlabeled species should be applied for the highest accuracy.

Visualization: HRMS Isotopic Purity Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis cluster_result_ms Result PrepMS Prepare Dilute Solution in ACN:Water AcqMS Infuse into HRMS (ESI Negative) PrepMS->AcqMS ScanMS Acquire Full Scan Spectrum AcqMS->ScanMS IdentifyPeaks Identify Isotopologue Peaks (e.g., [M-H]- and [M+1-H]-) ScanMS->IdentifyPeaks MeasureInt Measure Peak Intensities IdentifyPeaks->MeasureInt CalcPurity Calculate Relative Abundance MeasureInt->CalcPurity ResultMS Isotopic Purity (%) CalcPurity->ResultMS

Caption: Workflow for assessing isotopic purity by high-resolution mass spectrometry.

Data Presentation: Representative HRMS Data
Ion Species (as [M-H]⁻)Theoretical m/zObserved m/zRelative Abundance (%)
¹²C₅H₉O₅⁻149.0455149.04530.9
¹³C¹²C₄H₉O₅⁻ 150.0488 150.0487 99.1

Note: The relative abundance of the ion at m/z 150.0488 directly indicates an isotopic purity of 99.1%.

Method Validation: The Cornerstone of Trustworthiness

Every protocol described must be part of a self-validating system. The validation of an analytical method ensures it is suitable for its intended purpose.[8][10][11] For isotopic analysis, key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing certified reference materials or by comparing results from orthogonal methods (e.g., NMR vs. MS).[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD).[8]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as unlabeled material or other impurities.

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a defined range.[8]

Conclusion

References

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(13), 5485–5494. [Link]

  • Lopes, M., & Lane, A. N. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

  • Fan, T. W.-M., & Lane, A. N. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. [Link]

  • Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. University of Groningen. [Link]

  • Graeve, M., & Kattner, G. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

  • Thompson, A., Chahrour, O., & Malone, J. Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

  • Cotte, S., et al. (2007). Study and validity of 13C stable carbon isotopic ratio analysis by mass spectrometry and 2H site-specific natural isotopic fractionation by nuclear magnetic resonance isotopic measurements to characterize and control the authenticity of honey. PubMed. [Link]

  • Bingol, K., & Brüschweiler, R. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC. [Link]

  • University of North Texas. 13C-Stable Isotope Labeling. UNT Research. [Link]

  • Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

  • Un-Gyong, L. (2008). Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. Chemical Education. [Link]

  • Le Gac, P., et al. (2015). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing. [Link]

  • Le-Corroller, A., et al. (2022). Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Identification and Quantification Methods for Medical Applications. ACS Publications. [Link]

  • Li, C., et al. (2026). Identification and Mechanism Research of Oxidative Stress-Related Biomarkers in Oral Lichen Planus. MDPI. [Link]

  • Toya, Y., et al. (2011). Evaluating (13)C enrichment data of free amino acids for precise metabolic flux analysis. PubMed. [Link]

  • Feng, X., et al. (2015). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PMC. [Link]

  • Templeton, N., et al. (2013). Application of 13C flux analysis to identify high-productivity CHO metabolic phenotypes. ResearchGate. [Link]

  • Liu, T., et al. (2021). Identification of Five Glycolysis-Related Gene Signature and Risk Score Model for Colorectal Cancer. Frontiers. [Link]

  • Toussaint, C., et al. (2021). 13C metabolic flux analysis in cell line and bioprocess development. NSF PAR. [Link]

  • Hansen, D. F., & Kay, L. E. (2009). Fractional 13C enrichment of isolated carbons using [1-13C]- or [2-13C]-glucose facilitates the accurate measurement of dynamics at backbone C?? and side-chain methyl positions in proteins. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of ¹³C-Labeled Nucleosides from L-Lyxose-5-¹³C

Abstract Stable isotope labeling is a cornerstone of modern bioanalysis, enabling precise tracking of molecules in complex biological systems.[1] ¹³C-labeled nucleosides, in particular, are invaluable tools in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Stable isotope labeling is a cornerstone of modern bioanalysis, enabling precise tracking of molecules in complex biological systems.[1] ¹³C-labeled nucleosides, in particular, are invaluable tools in drug development and structural biology, facilitating advanced NMR studies of nucleic acid structure and dynamics, and serving as internal standards for mass spectrometry-based metabolic flux analysis.[2][][4] This guide provides a comprehensive, field-proven methodology for the chemical synthesis of ¹³C-labeled nucleosides, utilizing the commercially available L-Lyxose-5-¹³C as a versatile starting material. We will detail the strategic chemical transformations, from the initial protection of the sugar moiety and activation of the anomeric center to the crucial glycosylation step and final purification. The causality behind experimental choices is explained throughout, ensuring both reproducibility and a deep understanding of the underlying chemistry for researchers, scientists, and drug development professionals.

Introduction: The Significance of ¹³C-Labeled Nucleosides

The ability to introduce a stable, heavy isotope like Carbon-13 into a nucleoside offers a powerful, non-radioactive method to probe biological processes at the molecular level. In structural biology, site-specific ¹³C-labeling simplifies complex NMR spectra, allowing for unambiguous resonance assignments and the study of nucleic acid-drug or nucleic acid-protein interactions with high precision.[2][5] In pharmaceutical research, ¹³C-labeled compounds act as ideal tracers in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[] They allow for the differentiation of drug metabolites from endogenous molecules, providing clear, quantitative data on metabolic pathways and pharmacokinetics.[]

The synthesis of these critical research tools requires a robust and adaptable chemical strategy. L-lyxose, an epimer of ribose, serves as an excellent precursor for a range of nucleoside analogues.[6] By starting with L-Lyxose-5-¹³C, the isotopic label is incorporated into the exocyclic 5'-position of the resulting nucleoside, a site of significant biological activity, including phosphorylation. This document outlines a validated synthetic pathway to achieve this transformation efficiently.

Overall Synthetic Strategy

The synthesis of a ¹³C-labeled nucleoside from L-Lyxose-5-¹³C is a multi-step process that can be logically divided into four key stages:

  • Preparation of the Glycosyl Donor: The hydroxyl groups of L-Lyxose-5-¹³C are first protected, and the anomeric carbon is converted into a suitable leaving group (e.g., a halide) to create an activated "glycosyl donor."

  • Glycosylation: The activated sugar is coupled with a protected nucleobase in a stereoselective reaction to form the critical C-N glycosidic bond.

  • Deprotection: All protecting groups are removed from the sugar and the nucleobase to yield the final nucleoside.

  • Purification and Characterization: The crude product is purified to a high degree, and its structure and isotopic incorporation are confirmed by analytical methods.

G Start L-Lyxose-5-¹³C Protect Step 1: Hydroxyl Protection (e.g., Acetylation) Start->Protect Activate Step 2: Anomeric Activation (e.g., Halogenation) Protect->Activate Glycosylate Step 3: Glycosylation (with silylated nucleobase) Activate->Glycosylate Deprotect Step 4: Global Deprotection Glycosylate->Deprotect Purify Step 5: HPLC Purification Deprotect->Purify End Final Product: 5'-¹³C-Labeled L-Lyxonucleoside Purify->End

Figure 1: Overall Synthetic Workflow.

Experimental Protocols & Methodologies

Part 1: Preparation of the Glycosyl Donor from L-Lyxose-5-¹³C

Expertise & Causality: Before the glycosylation reaction can occur, two prerequisites must be met. First, the reactive hydroxyl groups on the sugar ring must be "protected" to prevent them from interfering with the desired reaction at the anomeric (C1) position. Acetyl groups are commonly used as they are easily installed and can be removed under mild conditions. Second, the anomeric hydroxyl group must be converted into a good leaving group to facilitate nucleophilic attack by the nucleobase. Converting it to a glycosyl bromide is a classic and effective strategy.[7]

Protocol 1.1: Peracetylation of L-Lyxose-5-¹³C

  • Suspend L-Lyxose-5-¹³C (1.0 eq) in acetic anhydride (5.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of perchloric acid (0.05 eq) dropwise. Caution: Perchloric acid is a strong oxidizer.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture slowly into ice-cold saturated sodium bicarbonate solution to quench the excess acetic anhydride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,2,3,5-tetra-O-acetyl-L-lyxofuranose-5-¹³C. This product is often a mixture of anomers and can be used in the next step without further purification.

Protocol 1.2: Formation of the Glycosyl Bromide Donor

  • Dissolve the crude peracetylated lyxose (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add a solution of HBr in acetic acid (33 wt. %, 1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 2-3 hours. Monitor by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash carefully with ice-cold water, followed by ice-cold saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to yield the crude 2,3,5-tri-O-acetyl-L-lyxofuranosyl-5-¹³C bromide. This product is moisture-sensitive and should be used immediately in the next step.

Part 2: The Glycosylation Reaction: Forming the C-N Bond

Expertise & Causality: The Vorbrüggen glycosylation is a reliable method for forming the N-glycosidic bond.[8][9] The reaction's success hinges on two key components. First, the nucleobase (e.g., uracil, cytosine, adenine, guanine) is silylated. This increases its solubility in organic solvents and enhances the nucleophilicity of the ring nitrogen that will form the bond.[10] Second, a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to activate the glycosyl bromide donor. The Lewis acid facilitates the departure of the bromide leaving group, generating a highly electrophilic oxocarbenium ion intermediate, which is then attacked by the silylated nucleobase.[11] The stereochemistry of the product is often influenced by the participation of the neighboring acetyl group at the C2 position, typically leading to the formation of the 1',2'-trans product.

G Donor Glycosyl Donor (Activated Lyxose) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate + Lewis Acid Base Silylated Nucleobase Base->Intermediate Nucleophilic Attack Product Protected ¹³C-Nucleoside Intermediate->Product Catalyst Lewis Acid (e.g., TMSOTf)

Figure 2: Simplified Glycosylation Mechanism.

Protocol 2.1: Silylation of the Nucleobase (Example: Uracil)

  • Suspend the nucleobase (e.g., uracil, 1.2 eq) in anhydrous acetonitrile.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq).

  • Heat the mixture to reflux under an argon atmosphere until the solution becomes clear (typically 1-2 hours), indicating the formation of the silylated nucleobase.

  • Cool the solution to room temperature before use in the next step.

Protocol 2.2: Lewis Acid-Mediated Glycosylation

  • To the solution of the silylated nucleobase from Protocol 2.1, add a solution of the crude glycosyl bromide (1.0 eq) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C.

  • Slowly add the Lewis acid catalyst, TMSOTf (1.2 eq), dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C, stirring overnight under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and quench by adding saturated sodium bicarbonate solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected ¹³C-labeled nucleoside.

Part 3: Deprotection and Purification

Expertise & Causality: The final steps involve removing the acetyl protecting groups from the sugar moiety to reveal the free hydroxyls. The Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol, is a standard and highly efficient method for this transformation. It is crucial that the final product is of high purity for its intended biological or analytical applications. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying nucleosides, separating the desired product from any remaining impurities or reaction byproducts based on polarity.[12][13]

Protecting GroupTypeDeprotection Reagent/ConditionsReference
Acetyl (Ac)AcylCatalytic NaOMe in MeOH (Zemplén)[14]
Benzoyl (Bz)AcylNaOMe in MeOH or NH₃ in MeOH[15]
tert-Butyldimethylsilyl (TBDMS)SilylTetrabutylammonium fluoride (TBAF) in THF[16]
N-Benzoyl (Bz) on A, C, GAmideConcentrated NH₄OH[14][15]

Table 1: Common Protecting Groups in Nucleoside Synthesis and Their Deprotection Conditions.

Protocol 3.1: Global Deprotection (Zemplén Deacetylation)

  • Dissolve the purified, protected ¹³C-nucleoside (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Neutralize the reaction by adding Amberlite IR-120 (H⁺ form) resin until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude ¹³C-labeled nucleoside.

Protocol 3.2: Purification by RP-HPLC

  • Dissolve the crude nucleoside in a minimal amount of the initial mobile phase (e.g., 98% Water, 2% Acetonitrile).[12]

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto a semi-preparative C18 RP-HPLC column.

  • Elute the product using a linear gradient of acetonitrile in water (e.g., 2% to 50% acetonitrile over 30 minutes).[12]

  • Monitor the elution profile at 260 nm (for most nucleobases).

  • Collect the fractions corresponding to the major product peak.

  • Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain the final, pure ¹³C-labeled L-lyxonucleoside as a white powder.[12]

Characterization

Rigorous analytical characterization is essential to confirm the successful synthesis, purity, and precise location of the isotopic label.

  • High-Resolution Mass Spectrometry (HRMS): This technique will confirm the molecular weight of the final product. The observed mass should correspond to the calculated mass of the ¹³C-isotopologue, providing direct evidence of successful label incorporation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will confirm the overall structure of the nucleoside and the stereochemistry of the glycosidic bond.

    • ¹³C NMR: This is the most critical analysis. A large, singlet peak will be observed for the labeled 5'-carbon, confirming its position. The absence of a large peak at the natural abundance chemical shift for C5' further validates the high level of isotopic enrichment.

AnalysisExpected ResultPurpose
HRMS (ESI+)Calculated [M+H]⁺ for C₉H₁₁¹³C N₂O₆Confirms mass and ¹³C incorporation
¹H NMRCharacteristic signals for sugar and base protonsConfirms structure and anomeric configuration
¹³C NMRIntense singlet peak at ~62 ppmConfirms position and enrichment of ¹³C label

Table 2: Summary of Expected Analytical Data for ¹³C-labeled L-Uridine.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of ¹³C-labeled nucleosides starting from L-Lyxose-5-¹³C. By explaining the rationale behind each step—from protection and activation to glycosylation and purification—this guide empowers researchers to produce these valuable molecular probes. The successful synthesis and rigorous characterization of these compounds will facilitate advanced research in drug metabolism, pharmacokinetics, and the structural biology of nucleic acids, ultimately accelerating scientific discovery.

References

  • HPLC purification techniques for modified nucleosides. Benchchem.

  • Nucleobase Protection of Deoxyribo‐ and Ribonucleosides. SciSpace.

  • Synthesis of Stable-isotope (13C and 15N) Labeled Nucleosides and Their Applications. Mini-Reviews in Organic Chemistry, Volume 1, Issue 3, 2004.

  • Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies. Nucleic Acids Research, Volume 27, Issue 5, 1999.

  • Glen Report 25 Supplement: Deprotection - Volumes 1-5. Glen Research.

  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, Volume 28, Issue 2, 2009.

  • Deprotection Guide. Glen Research.

  • Synthesis and Deprotection of Oligonucleotides under Aprotic Conditions. Organic Letters, Volume 2, Issue 23, 2000.

  • Chemical Synthesis of 13C and 15N Labeled Nucleosides. ResearchGate.

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, Volume 28, Issue 14, 2023.

  • Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. Journal of Visualized Experiments, Issue 86, 2014.

  • C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis, Volume 14, Issue 1, 2024.

  • The method of synthesis and purification of a nucleoside and/or a nucleotide... Google Patents.

  • Synthesis of 1′,2′-cis-Nucleoside Analogues: Evidence of Stereoelectronic Control for SN2 Reactions at the Anomeric Center of Furanosides. Journal of the American Chemical Society, Volume 132, Issue 35, 2010.

  • Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, Volume 24, Issue 19, 2019.

  • Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, Volume 45, Issue 19, 2017.

  • Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. Chemistry, Volume 23, Issue 16, 2017.

  • Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube.

  • The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Novel Drug Research, Volume 2, Issue 1, 2018.

  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, Volume 13, 2017.

  • Use of a 13C Atom To Differentiate Two 15N-Labeled Nucleosides... The Journal of Organic Chemistry, Volume 62, Issue 23, 1997.

  • Applications of 13C, 15N, D-Labelled Compounds in Bioanalysis. Simson Pharma Limited.

  • Glycosylation of Nucleosides. The Journal of Organic Chemistry, Volume 81, Issue 7, 2016.

  • Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Stable Isotope.

  • Applications of Stable Isotope-Labeled Molecules. Silantes.

  • Nucleobase glycosylation with halogenoses. ResearchGate.

  • THE PREPARATION OF L-LYXURONIC ACID, L-LYXOSE, AND 5-DEOXY-L-LYXOSE. ResearchGate.

  • Stable Isotope-Labeled Nucleic Acids and Related Compounds. Cambridge Isotope Laboratories, Inc.

  • Synthesis of [5'- 13 C]Ribonucleosides and 2'-Deoxy[5' -... The Journal of Organic Chemistry, Volume 61, Issue 20, 1996.

  • Studies on Synthetic Nucleosides V. Anomeric Pyrimidine Nucleosides of D-Arabinose and D-Lyxose. Chemical and Pharmaceutical Bulletin, Volume 15, Issue 7, 1967.

  • Synthesis of Stable‐Isotope (13C and 15N) Labeled Nucleosides and Their Applications. ChemInform, Volume 36, Issue 7, 2005.

  • The preparation of 13C-15N-labeled nucleosides and methods for fractionating density-labeled RNA. Analytical Biochemistry, Volume 72, 1976.

  • L-[5- 13 C]lyxose. Omicron Biochemicals, Inc.

  • Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides. Journal of the American Chemical Society, Volume 139, Issue 47, 2017.

  • Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules, Volume 24, Issue 1, 2018. PMC6337311/)

Sources

Application

Application Note: Quantitative Analysis of L-Lyxose in Biological Matrices Using L-Lyxose-5-¹³C as an Internal Standard by LC-MS

Abstract This document provides a comprehensive guide for the development and validation of a robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of L-Lyxose in complex biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of L-Lyxose in complex biological matrices. The protocol leverages the principle of stable isotope dilution mass spectrometry (IDMS) by employing L-Lyxose-5-¹³C as an internal standard to ensure the highest level of accuracy and precision. This application note is intended for researchers, scientists, and drug development professionals who require reliable quantification of monosaccharides in their studies. We will delve into the theoretical underpinnings of the methodology, provide a detailed step-by-step protocol, and discuss method validation in accordance with established scientific guidelines.

Introduction: The Challenge of Quantitative Carbohydrate Analysis

L-Lyxose, a rare aldopentose sugar, is of increasing interest in biochemical and pharmaceutical research.[1] Its quantification in biological samples such as plasma, urine, or cell culture media is crucial for metabolic studies and for understanding its potential therapeutic effects. However, the quantitative analysis of small, polar molecules like monosaccharides in complex biological matrices by LC-MS is fraught with challenges. The most significant of these is the "matrix effect," where co-eluting endogenous components of the sample can interfere with the ionization of the analyte, leading to either ion suppression or enhancement.[2][3] This phenomenon can severely compromise the accuracy, precision, and reproducibility of the analytical method.[4][5]

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[6][7] An ideal SIL-IS is chemically identical to the analyte and thus co-elutes chromatographically and experiences the same matrix effects. Because it is mass-distinguishable, it allows for accurate correction of any variations in sample preparation, injection volume, and ionization efficiency.[6] L-Lyxose-5-¹³C, with a single carbon-13 atom at the C-5 position, serves as an ideal internal standard for L-Lyxose, ensuring the highest fidelity in quantitative analysis.[2]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides a high degree of accuracy and precision.[8] The core principle involves adding a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest.[9][10] The subsequent measurement of the ratio of the naturally occurring analyte to the isotopically labeled standard by a mass spectrometer allows for precise quantification, irrespective of sample losses during preparation or fluctuations in instrument response.

The key steps in IDMS are:

  • Spiking: A precise amount of L-Lyxose-5-¹³C is added to the unknown sample.

  • Equilibration: The sample and the internal standard are thoroughly mixed to ensure homogeneity.

  • Sample Preparation: The sample undergoes extraction and cleanup. Any loss of analyte during this process will be mirrored by a proportional loss of the internal standard.

  • LC-MS Analysis: The sample is analyzed, and the mass spectrometer detects both the native L-Lyxose and the ¹³C-labeled internal standard.

  • Quantification: The concentration of the analyte is calculated based on the measured peak area ratio of the analyte to the internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis & Quantification Sample Biological Sample (Unknown L-Lyxose) Spiked_Sample Spiked Sample Sample->Spiked_Sample Add IS Spike Known Amount of L-Lyxose-5-13C (IS) Spike->Spiked_Sample Extraction Extraction & Cleanup Spiked_Sample->Extraction Final_Extract Final Extract for LC-MS Extraction->Final_Extract LC_MS LC-MS System Final_Extract->LC_MS MS_Data Mass Spectra (Analyte & IS signals) LC_MS->MS_Data Quantification Quantification (Peak Area Ratio) MS_Data->Quantification Result Concentration of L-Lyxose Quantification->Result

Figure 1: A schematic overview of the Isotope Dilution Mass Spectrometry workflow.

Experimental Protocol

This protocol provides a starting point for the quantitative analysis of L-Lyxose in human plasma. Optimization may be required for other matrices.

Materials and Reagents
  • L-Lyxose (Analyte)

  • L-Lyxose-5-¹³C (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Hydroxide

  • Human Plasma (or other biological matrix)

  • Protein Precipitation Agent (e.g., cold acetonitrile)

Preparation of Stock and Working Solutions
  • L-Lyxose Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Lyxose and dissolve in 10 mL of 50:50 (v/v) acetonitrile/water.

  • L-Lyxose-5-¹³C Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Lyxose-5-¹³C and dissolve in 1 mL of 50:50 (v/v) acetonitrile/water.

  • L-Lyxose Working Solutions (for Calibration Curve): Serially dilute the L-Lyxose stock solution with 50:50 (v/v) acetonitrile/water to prepare a series of working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Working Solution (10 µg/mL): Dilute the L-Lyxose-5-¹³C stock solution with 50:50 (v/v) acetonitrile/water.

Sample Preparation
  • Thaw Samples: Thaw plasma samples on ice.

  • Spike Internal Standard: To 100 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of the 10 µg/mL internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 80:20 (v/v) acetonitrile/water. Vortex to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Start 100 µL Plasma Sample Spike_IS Add 10 µL of L-Lyxose-5-13C IS (10 µg/mL) Start->Spike_IS PPT Add 400 µL cold Acetonitrile Spike_IS->PPT Vortex Vortex 1 min PPT->Vortex Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL 80:20 ACN/Water Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter End Inject into LC-MS Filter->End

Figure 2: A step-by-step workflow for plasma sample preparation.

LC-MS/MS Method Parameters

The analysis of polar monosaccharides is best achieved using Hydrophilic Interaction Liquid Chromatography (HILIC).[3][11][12]

Table 1: LC-MS/MS Parameters

ParameterSetting
LC System UPLC/HPLC system
Column HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Ammonium Hydroxide in Water
Mobile Phase B 0.1% Ammonium Hydroxide in Acetonitrile
Gradient 0-1 min: 95% B; 1-8 min: 95-50% B; 8-9 min: 50% B; 9-10 min: 95% B; 10-15 min: 95% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions L-Lyxose: 149.0 -> 89.0 (Quantifier), 149.0 -> 59.0 (Qualifier) L-Lyxose-5-¹³C: 150.0 -> 90.0 (Quantifier), 150.0 -> 60.0 (Qualifier)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Note: MRM transitions are proposed based on common fragmentation patterns of pentoses and should be optimized empirically.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both L-Lyxose and L-Lyxose-5-¹³C.

  • Ratio Calculation: Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification of Unknowns: Determine the concentration of L-Lyxose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A thorough method validation is essential to ensure the reliability of the quantitative data. The following parameters should be assessed:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A typical acceptance criterion for the correlation coefficient (r²) is >0.99.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value.

  • Recovery: The efficiency of the extraction process. This is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This is assessed by comparing the analyte response in post-extraction spiked samples to the response in a neat solution. The use of a stable isotope-labeled internal standard should effectively compensate for matrix effects.[5]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
101,520155,3000.0098
507,890158,1000.0499
10016,100160,2000.1005
50082,300159,5000.5160
1000165,400161,8001.0223
5000835,200162,1005.1524

Table 3: Example Intra-Day Accuracy and Precision Data (n=5)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ109.898.08.5
Low3031.2104.06.2
Mid300295.598.54.1
High30003090103.03.5

Conclusion

The use of L-Lyxose-5-¹³C as an internal standard in conjunction with a well-validated LC-MS/MS method provides a highly accurate, precise, and robust approach for the quantification of L-Lyxose in complex biological matrices. The principle of isotope dilution effectively mitigates the challenges posed by matrix effects and variations in sample recovery, ensuring data of the highest quality for research, clinical, and drug development applications. The protocol described herein serves as a solid foundation for developing and implementing this powerful analytical technique.

References

  • Pharmaffiliates. (n.d.). Chemical Name : L-Lyxose-5-13C. Retrieved from [Link]

  • Gao, S., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS One, 11(2), e0149257.
  • Mei, H., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2097-2100.
  • National Institute of Standards and Technology. (n.d.). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • Stroobant, V., et al. (2021).
  • Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341.
  • Chem-Impex. (n.d.). L-Lyxose. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Protein and Glycoprotein LC-MS Using HILIC. Retrieved from [Link]

  • Merck Millipore. (n.d.). Analysis of Protein Glycosylation using HILIC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC-MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341.
  • Murphy, R. C. (2014). Stable-isotope dilution LC-MS for quantitative biomarker analysis. Future Science OA, 1(1), FSO2.
  • Britannica. (2026, February 20). Isotope dilution. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of L-Lyxose-5-13C during long-term storage

Technical Support Center: L-Lyxose-5-13C Stability and Storage A Foreword from Your Senior Application Scientist Welcome to the technical support center for L-Lyxose-5-13C. As researchers and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: L-Lyxose-5-13C Stability and Storage

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for L-Lyxose-5-13C. As researchers and drug development professionals, the integrity of your starting materials is paramount to the validity and success of your experiments. Isotopically labeled compounds, like L-Lyxose-5-13C, are significant investments. Their degradation can lead to ambiguous results, wasted resources, and compromised data.

This guide is structured from my experience in the field to provide not just protocols, but the scientific reasoning behind them. We will explore the inherent chemical nature of L-Lyxose-5-13C, the environmental factors that threaten its stability, and the practical steps you can take to ensure its long-term integrity. Our goal is to empower you with the knowledge to proactively protect your valuable reagents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the long-term storage of L-Lyxose-5-13C.

Q1: What are the ideal storage conditions for solid L-Lyxose-5-13C?

The primary goal is to mitigate exposure to the three main drivers of degradation: Temperature, Moisture, and Oxygen . L-Lyxose is a hygroscopic, reducing aldopentose sugar, which makes it susceptible to oxidation and moisture-induced degradation.[1][2]

The stability of the Carbon-13 isotope itself is not a concern under typical storage conditions; the chemical integrity of the lyxose molecule is the focus.[3][]

Table 1: Recommended Storage Conditions for Solid L-Lyxose-5-13C

ParameterShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Rationale
Temperature 0 - 4°C (Refrigerated)[5]-20°C or below (Frozen) [5]Reduces the kinetic energy of molecules, significantly slowing the rate of all potential degradation reactions, including oxidation and hydrolysis.[3]
Atmosphere Tightly sealed container.Inert Gas Atmosphere (Argon or Nitrogen) [1]L-Lyxose is a reducing sugar and can be oxidized.[2] An inert atmosphere displaces oxygen, directly preventing oxidative degradation pathways.
Container Tightly sealed amber glass bottle.[6]Tightly sealed amber glass vial with a PTFE-lined cap.Amber glass protects the compound from light.[6][7] A PTFE-lined cap provides a superior seal against moisture and oxygen ingress compared to standard caps.
Environment Cool, dry, and dark location.[5]Dedicated desiccator inside a freezer. A desiccator provides a secondary barrier against ambient moisture, which is critical for a hygroscopic compound.[1]

Q2: My L-Lyxose-5-13C arrived at ambient temperature. Is it compromised?

No. Reputable suppliers ship L-Lyxose as a non-hazardous chemical that is stable for the duration of typical shipping times under ambient conditions.[5] However, for long-term viability, you must transfer it to the recommended storage conditions immediately upon receipt.

Q3: Is the ¹³C stable isotope label susceptible to exchange or degradation?

No. The carbon-13 isotope is a stable, non-radioactive isotope integrated into the molecular backbone of the lyxose molecule.[3] Unlike some deuterium labels which can be prone to H/D exchange, the C-C and C-O bonds involving the ¹³C atom are covalent and not susceptible to exchange under any standard storage or experimental conditions.[3] Any degradation observed will be of the L-lyxose molecule as a whole, not the loss of the isotopic label itself.

Q4: I need to store L-Lyxose-5-13C in solution. What is the best practice?

Storing carbohydrates in solution, especially aqueous solutions, significantly increases the risk of degradation. If absolutely necessary:

  • Solvent Choice: Use anhydrous, aprotic solvents if your experimental design allows. If an aqueous buffer is required, prepare it with degassed, high-purity water and sterile filter it.

  • Storage Temperature: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Shelf-Life: Do not assume long-term stability. Prepare solutions fresh whenever possible. For critical experiments, re-qualify the solution's purity if it has been stored for an extended period.

Part 2: Troubleshooting Guide

This section provides a deeper dive into identifying, understanding, and addressing potential degradation of your L-Lyxose-5-13C stock.

Issue 1: I suspect my L-Lyxose-5-13C has degraded. What are the signs?

  • Visual Inspection:

    • Color Change: Pure L-Lyxose is a white crystalline powder.[6] Any yellowing or browning can be an indicator of degradation, potentially through non-enzymatic browning pathways.

    • Physical State: As a hygroscopic compound, moisture absorption will cause the powder to clump, cake, or appear syrupy.[1] This indicates a breach in the storage container and a high risk of chemical degradation.

  • Analytical Indicators:

    • NMR Spectroscopy: Appearance of new, unexpected peaks in the ¹H or ¹³C NMR spectrum.

    • Mass Spectrometry (MS): Detection of masses that do not correspond to L-Lyxose or its common adducts.

    • HPLC/UPLC: Broadening of the main peak, appearance of shoulder peaks, or the presence of new peaks in the chromatogram.

Issue 2: What are the most likely degradation pathways?

The two primary non-microbial degradation pathways for L-Lyxose are driven by its inherent chemical structure as a reducing aldopentose.

Caption: Primary degradation pathways for solid L-Lyxose.

  • Moisture Absorption (Hygroscopicity): L-Lyxose readily absorbs water from the atmosphere.[1] This initially causes physical changes like clumping but more critically, the presence of water can facilitate hydrolytic reactions and act as a solvent to accelerate other degradation processes.[8]

  • Oxidation: As an aldose (a type of reducing sugar), the aldehyde group in the open-chain form of L-Lyxose is susceptible to oxidation, forming the corresponding carboxylic acid (an aldonic acid).[2][9] This process is accelerated by oxygen, certain metal ions, and non-neutral pH conditions.

Issue 3: How can I definitively test the purity of my stored L-Lyxose-5-13C?

For a definitive assessment of chemical purity and structural integrity, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an excellent method.

Experimental Protocol: Purity Assessment by HPLC-MS

  • Standard Preparation:

    • Carefully weigh approximately 1 mg of a trusted, new batch of L-Lyxose-5-13C (if available) and your stored sample into separate microfuge tubes.

    • Dissolve each in 1 mL of a 50:50 mixture of HPLC-grade acetonitrile and water to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Perform a serial dilution to a working concentration suitable for your instrument (e.g., 10 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is ideal for separating polar compounds like sugars.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 0.1% formic acid.

    • Mobile Phase B: 5:95 Acetonitrile:Water with 0.1% formic acid.

    • Gradient: A shallow gradient from high organic (e.g., 95% A) to higher aqueous (e.g., 50% A) over 10-15 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode often works well for underivatized sugars, looking for the [M-H]⁻ ion.

    • Analyzer: Scan for a mass range that includes the expected mass of L-Lyxose-5-13C (MW = 151.12 g/mol )[10], e.g., m/z 100-300.

    • Data Analysis:

      • Compare the chromatograms of your reference standard and your stored sample. Look for the appearance of new peaks or a decrease in the area of the main peak in the stored sample.

      • Examine the mass spectrum associated with the main peak to confirm it corresponds to L-Lyxose-5-13C (expected m/z ~150.11 for [M-H]⁻).

      • Examine the mass spectra of any new peaks to identify potential degradation products.

Issue 4: My sample shows signs of degradation. Can I still use it?

This decision depends entirely on the nature of your experiment and your tolerance for impurities. The following flowchart provides a logical framework for making this critical decision.

TroubleshootingFlowchart cluster_start Start: Suspected Degradation cluster_analysis Purity Assessment cluster_decision Decision & Action start Sample shows visual signs of degradation OR gives anomalous preliminary data analyze Perform Purity Analysis (e.g., HPLC-MS, NMR) start->analyze assess Assess Purity: Is the sample >95% pure? analyze->assess use_quant Proceed with experiment. Document purity. assess->use_quant Yes assess_level Is purity 80-95%? assess->assess_level No use_non_quant Use for non-quantitative or pilot experiments only. Account for lower purity. experiment_critical experiment_critical use_non_quant->experiment_critical Is quantitative accuracy critical? purify Purification Required (e.g., preparative HPLC) purify->use_quant discard Discard and procure new material. assess_level->use_non_quant Yes assess_level->discard No (<80%) experiment_critical->purify Yes

Caption: Decision flowchart for using a potentially degraded sample.

References

  • L-Lyxose Manufacturer - Factory Direct Wholesale Supplier. (n.d.).
  • Safety Data Sheet: L-Lyxose. (n.d.). Carl ROTH. Retrieved April 3, 2026.
  • Lyxose, L- | CAS#1949-78-6. (n.d.). MedKoo Biosciences. Retrieved April 3, 2026.
  • Gilbert, B. C., King, D. M., & Thomas, C. B. (1983). Radical Reactions of Carbohydrates. Part 4.1 Electron Spin Resonance Studies of Radical-induced Oxidation of Some Aldopentoses, Sucrose, and Compounds containing Furanose Rings. J. Chem. Soc., Perkin Trans. II, 675.
  • L-Lyxose, 99% 1 g | Buy Online. (n.d.). Thermo Scientific Chemicals. Retrieved April 3, 2026.
  • L-Lyxose | China | Manufacturer. (n.d.). Shanghai Standard Technology Co., Ltd. - ChemicalBook. Retrieved April 3, 2026.
  • Miao, Y., Li, M., & Zhang, J. (2017). Effects of temperature, concentration, and isomer on the hydration structure in monosaccharide solutions. PubMed. Retrieved April 3, 2026.
  • Pfaendtner, J., et al. (2018). Monosaccharide Isomer Interconversions Become Significant at High Temperatures. The Journal of Physical Chemistry A.
  • Reactions of Monosaccharides. (2024). Chemistry LibreTexts. Retrieved April 3, 2026.
  • Structure and function of aldopentose catabolism enzymes involved in oxidative non-phosphorylative pathways. (n.d.). PMC. Retrieved April 3, 2026.
  • Srivastava, R. K., Nath, N., & Singh, M. P. (2006). Kinetic Studies of the Oxidation of Aldopentoses: l-Arabinose and d-Xylose Oxidized by Hexacyanoferrate(III) in an Alkaline Medium. Bulletin of the Chemical Society of Japan.
  • Williams, D. L., et al. (2019).
  • L-[5-¹³C]lyxose. (2021). Omicron Biochemicals, Inc. Retrieved April 3, 2026.
  • A D-aldopentose is oxidized by nitric acid to an optically active... (n.d.). Study Prep in Pearson+. Retrieved April 3, 2026.
  • Lauer, A. M., et al. (2018).
  • Chemical Name : L-Lyxose-5-13C. (n.d.).
  • A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. (n.d.). Benchchem. Retrieved April 3, 2026.
  • Influence of soil moisture level on metabolism of non-structural carbohydrates in Quercus robur leaves. (2022).
  • The impact of temperature on the hydrolysis of potato starches into simple sugars. (2026).
  • Methodological challenges in carbohydrate analyses. (n.d.). SciELO. Retrieved April 3, 2026.
  • Effect of Storage Methods on Carbohydrate and Moisture of Cassava Planting Materials. (n.d.). EconPapers. Retrieved April 3, 2026.
  • ANALYSIS OF CARBOHYDRATES. (n.d.). University of Massachusetts. Retrieved April 3, 2026.
  • Carbohydrate Analysis: Methods & Importance. (2024). StudySmarter.
  • Effect of drying and storage condition on total carbohydrates... (n.d.).
  • Thermal degradation kinetics of sucrose, glucose and fructose in sugarcane must for bioethanol production. (n.d.).
  • Methods of carbohydrate analysis. (n.d.). ThaiScience. Retrieved April 3, 2026.
  • Moisture diffusivity in concentrated and dry protein-carbohydr
  • D-Lyxose (5-¹³C, 99%). (n.d.).
  • Comparative study for analysis of carbohydrates in biological samples. (2021). PMC - NIH.
  • The l-lysine degradation pathways in the cytosol and in mitochondria... (n.d.).
  • Are carbohydrate storage strategies of trees traceable by early–latewood carbon isotope differences?. (2025).
  • THE PREPARATION OF L-LYXURONIC ACID, L-LYXOSE, AND 5-DEOXY-L-LYXOSE. (n.d.).
  • L-Lyxose | Chemical Substance Information. (n.d.). J-GLOBAL. Retrieved April 3, 2026.
  • Stable Isotope Labeling of Carbohydrates. (n.d.). BOC Sciences. Retrieved April 3, 2026.
  • Targeting Lysosomal Degradation Pathways: New Strategies and Techniques for Drug Discovery. (2021).
  • Degradation of L-Ascorbic Acid and Mechanism of Nonenzymic Browning Reaction. (n.d.). J-STAGE. Retrieved April 3, 2026.
  • For Flux Sake: Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. (n.d.).
  • Oxidative pathway for L-rhamnose degradation in Pullularia pullulans. (n.d.). DeepDyve. Retrieved April 3, 2026.
  • Rising Prevalence of Isotope Labeling Carbohydrates Drives Innovations
  • Recent advances in the efficient degradation of lignocellulosic metabolic networks by lytic polysaccharide monooxygenase. (2023). PMC.

Sources

Optimization

Optimizing NMR signal-to-noise ratio for L-Lyxose-5-13C samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who struggle with the inherently low sensitivity of carbon-13 nuclear magnetic resonance (13C NMR), even when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who struggle with the inherently low sensitivity of carbon-13 nuclear magnetic resonance (13C NMR), even when utilizing isotopically enriched samples like L-Lyxose-5-13C.

To achieve the highest possible Signal-to-Noise (S/N) ratio, we must treat the NMR experiment as a holistic system. Optimization is not just about increasing concentration; it requires a precise alignment of hardware capabilities, spin physics (relaxation and cross-polarization), and sample thermodynamics.

Below is your comprehensive troubleshooting guide and FAQ for optimizing 13C NMR S/N for L-Lyxose-5-13C.

Diagnostic Workflow

G start Low S/N in L-Lyxose-5-13C check_sample Check Sample Prep (Concentration & Salt) start->check_sample salt_high High Salt (>50mM)? Degrades Cryoprobe Q-factor check_sample->salt_high desalt Desalt Sample / Use D2O salt_high->desalt Yes check_hardware Hardware Optimization (Probe Selection) salt_high->check_hardware No desalt->check_hardware cryo Use Cryoprobe (~3-4x S/N Gain) check_hardware->cryo check_pulse Pulse Sequence & Relaxation (T1 & NOE) cryo->check_pulse noe Enable 1H Continuous Decoupling (Max NOE) check_pulse->noe t1 Calibrate d1 Delay (d1 ≈ 1.3 x T1) check_pulse->t1

Fig 1: Diagnostic workflow for optimizing 13C NMR signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: Why is my 13C signal still weak despite using a 13C-enriched L-Lyxose sample at the C5 position? A1: While isotopic enrichment at the C5 position increases the active 13C nuclei from a natural abundance of 1.1% to nearly 99%, S/N is heavily dependent on the spin-lattice relaxation time ( T1​ ) and the Nuclear Overhauser Effect (NOE)[1]. The C5 position of L-Lyxose is a terminal −CH2​OH group. Because it has two directly attached protons, it undergoes efficient dipole-dipole relaxation. However, if your relaxation delay ( d1​ ) is set too short, the magnetization will not fully recover between pulses, leading to signal saturation. Furthermore, if you are using inverse-gated decoupling (often used for quantitative NMR), you are actively suppressing the NOE enhancement, sacrificing up to a 2.98x signal boost.

Q2: Should I switch from a conventional room-temperature probe to a Cryoprobe for this carbohydrate? A2: Yes, if available. Cryogenic probes cool the RF coil and preamplifier to approximately 20 K using helium gas. This drastically reduces the thermal noise of the electronics. For 13C observation, a cryoprobe typically provides a 3- to 4-fold increase in S/N per scan compared to a conventional probe[2]. Because acquisition time scales with the square of the S/N, a 4-fold S/N enhancement reduces your required acquisition time by a factor of 16. Caution: Cryoprobes are highly sensitive to ionic strength. Ensure your L-Lyxose sample is desalted; high salt concentrations in D2​O will degrade the probe's Q-factor and introduce sample noise, negating the cryoprobe's benefits.

Step-by-Step Troubleshooting Protocols

Protocol A: Calibrating T1​ Relaxation for L-Lyxose-5-13C

To maximize S/N per unit time, you must tailor the pulse sequence to the specific T1​ of the C5 carbon. We determine this using an Inversion Recovery experiment[3].

  • Sample Preparation: Dissolve 5-10% w/v L-Lyxose-5-13C in 100% D2​O . Ensure the sample is free of paramagnetic impurities (like iron or copper) which artificially shorten T1​ .

  • Pulse Sequence Selection: Load the standard inversion recovery sequence (t1ir on Bruker systems). The sequence is: 180∘−τ−90∘−Acquire .

  • Parameter Array: Set up a variable delay list ( τ ) ranging from 0.01 s to 10 s (e.g., 0.01, 0.05, 0.1, 0.5, 1, 2, 5, 10 seconds). Set the relaxation delay ( d1​ ) to at least 15 seconds to ensure complete recovery between scans.

  • Data Acquisition & Fitting: Run the experiment and process the pseudo-2D dataset. Fit the intensity of the C5 peak to the equation: I(τ)=I0​(1−2e−τ/T1​) .

  • Self-Validation Check: Look at the raw spectra. At very short τ values, the C5 peak must be completely inverted (negative). If it is not, your 180∘ pulse is miscalibrated, and the T1​ calculation will be invalid.

  • Optimization: For maximum S/N in a standard 1D 90∘ pulse experiment, set your d1​ delay to ≈1.3×T1​ .

Protocol B: Maximizing NOE Enhancement via Continuous Decoupling

If your goal is purely structural verification or signal detection (non-quantitative), you must exploit the NOE.

  • Sequence Selection: Use a standard 1D 13C sequence with continuous proton decoupling (e.g., zgpg30 on Bruker).

  • Decoupler Settings: Ensure the decoupler (typically WALTZ-16 or GARP) is active during both the relaxation delay ( d1​ ) and the acquisition time ( aq ).

  • Thermal Regulation: Continuous decoupling deposits RF energy into the sample, which can cause heating. Set the variable temperature (VT) unit to strictly maintain 298 K.

  • Validation: Run one spectrum with continuous decoupling and one with inverse-gated decoupling (zgig). The C5 peak area in the continuously decoupled spectrum should be roughly 2 to 3 times larger.

NOE_Mechanism h_spin 1H Spin Saturation (Continuous Decoupling) cross_relax Cross-Relaxation (Dipole-Dipole Interaction) h_spin->cross_relax Drives c_pop Altered 13C Population (Non-Boltzmann Distribution) cross_relax->c_pop Modifies noe_gain Nuclear Overhauser Effect (Up to 2.98x Signal Increase) c_pop->noe_gain Results in

Fig 2: Mechanism of Nuclear Overhauser Effect (NOE) enhancement in 13C NMR.

Quantitative Data Summary

The table below summarizes the expected gains from each optimization vector discussed in this guide.

Optimization StrategyMechanism of ActionRelative S/N GainImpact on Acquisition Time
13C Isotopic Enrichment (C5) Increases active NMR nuclei from 1.1% to ~99%~90xDrastic reduction (Hours to Seconds)
Cryogenic Probe (Cryoprobe) Reduces thermal noise in coil/preamp (~20 K)3x - 4x~16-fold reduction
Continuous 1H Decoupling Nuclear Overhauser Effect (NOE) cross-relaxationUp to 2.98xNone (Requires specific sequence)
Optimized d1​ Delay Maximizes signal recovery per unit time (Ernst Angle)VariableMinimizes experimental dead time

References

  • Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies | Analytical Chemistry - ACS Publications | 2

  • Carbon-13 nuclear magnetic resonance | Wikipedia | 1

  • NMR study of the rotational dynamics of linear homopolysaccharides in dilute solutions as a function of linkage position and stereochemistry | Carbohydrate Research | 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting 13C-MFA with L-Lyxose-5-13C

Welcome to the Advanced Isotope Tracing Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter data anomalies when utilizing non-canonica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Isotope Tracing Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter data anomalies when utilizing non-canonical tracers.

While standard tracers like 13C-glucose have well-established pipelines, utilizing a rare pentose sugar like L-Lyxose-5-13C for 13C Metabolic Flux Analysis (13C-MFA) introduces unique biochemical and computational challenges. In mammalian cells, L-Lyxose is not a primary carbon source; it opportunistically enters metabolism via promiscuous aldose reductases or the L-rhamnose pathway before feeding into the Pentose Phosphate Pathway (PPP)[1]. This indirect routing creates bottlenecks related to transporter affinity, endogenous dilution, and complex isotopic scrambling.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind incomplete labeling, provide self-validating experimental protocols, and establish mathematical corrections for your flux models.

System Architecture: L-Lyxose-5-13C Metabolic Routing

To troubleshoot incomplete labeling, we must first visualize the tracer's journey and identify the exact nodes where signal dilution and carbon scrambling occur.

G Tracer L-Lyxose-5-13C (Extracellular) Uptake Cellular Uptake (Transporter Affinity) Tracer->Uptake L_Lyxose_Int L-Lyxose-5-13C (Intracellular) Uptake->L_Lyxose_Int L_Rhamnose_Path Aldose Reductase / L-Rhamnose Pathway L_Lyxose_Int->L_Rhamnose_Path Glucose Unlabeled Glucose (Endogenous Dilution) OxPPP Oxidative PPP (G6P -> Ru5P) Glucose->OxPPP NonOxPPP Non-Oxidative PPP (TKT / TAL Scrambling) OxPPP->NonOxPPP Unlabeled Carbon Xylulose_5P Xylulose-5-Phosphate (Labeled) L_Rhamnose_Path->Xylulose_5P Xylulose_5P->NonOxPPP 13C Label F6P Fructose-6-Phosphate (M+1, M+2 Scrambled) NonOxPPP->F6P Reversible Exchange

Metabolic routing of L-Lyxose-5-13C highlighting endogenous dilution and non-oxidative PPP scrambling.

Diagnostic FAQs: The "Why" and "How" of Incomplete Labeling

Q1: Why is my Sum of Squared Residuals (SSR) unacceptably high when fitting L-Lyxose-5-13C data?

Causality: A high SSR indicates a fundamental discrepancy between your metabolic model's predictions and the experimental Mass Isotopomer Distribution (MID) data[2]. When using rare sugars, researchers often falsely assume 100% isotopic purity. Commercially available 13C-labeled substrates inherently contain a fraction of unlabeled (12C) substrate[3]. If this M+0 impurity is not mathematically corrected in your Elementary Metabolic Unit (EMU) input matrix, the computational model misinterprets the unlabeled fraction as endogenous dilution, artificially skewing flux estimations and inflating the SSR. Solution: Always empirically measure the tracer purity via GC-MS/LC-MS prior to the experiment and update the tracer input vector in your 13C-MFA software.

Q2: I am observing M+2 and M+0 isotopologues in Fructose-6-Phosphate (F6P) despite feeding only a single-labeled (M+1) pentose. Is this a contamination issue?

Causality: No, this is a classic manifestation of isotopic scrambling. Once L-Lyxose is phosphorylated and enters the non-oxidative PPP, it is subjected to highly reversible reactions catalyzed by Transketolase (TKT) and Transaldolase (TAL)[4]. TKT transfers 2-carbon units, and TAL transfers 3-carbon units. The continuous forward and reverse flux through these enzymes cleaves and recombines the carbon backbones, causing the 5-13C label to "scramble" into multiple positions on hexose and triose phosphates[5]. Solution: Your 13C-MFA model must explicitly define these bidirectional atom transitions. Do not treat the non-oxidative PPP as a unidirectional pathway.

Q3: Why is the fractional enrichment of downstream PPP intermediates so low (<20%) even after 24 hours of labeling?

Causality: This is typically caused by endogenous dilution. Mammalian cells do not utilize L-Lyxose as a primary carbon source; it enters metabolism opportunistically[1]. If your culture media contains standard concentrations of unlabeled glucose, the oxidative PPP will continuously generate unlabeled Ribulose-5-Phosphate (Ru5P). This massive influx of 12C completely dilutes the 13C signal from the L-Lyxose tracer. Solution: Perform the experiment in a glucose-restricted or custom sugar-free base medium supplemented with dialyzed serum to eliminate competing 12C sources.

Self-Validating Experimental Protocol

To generate trustworthy 13C-MFA data, a protocol must validate its own assumptions. The following step-by-step methodology incorporates internal checkpoints to ensure data integrity.

Phase 1: Input Validation (Tracer Purity)

Assumption to validate: The tracer is 100% pure M+1.

  • Prepare a 1 mM stock solution of L-Lyxose-5-13C in LC-MS grade water.

  • Inject the stock directly into the LC-MS/GC-MS to quantify the exact M+0 (unlabeled) and M+1 (labeled) ratio.

  • Validation Checkpoint: Use this empirical purity measurement as the absolute baseline in your EMU model, eliminating assumed input errors.

Phase 2: Metabolic Isolation (Media Optimization)

Assumption to validate: L-Lyxose is the sole carbon source driving the PPP.

  • Aspirate standard growth media and wash the cell monolayer twice with warm PBS to remove residual glucose.

  • Apply a custom glucose-free DMEM supplemented with 10% dialyzed Fetal Bovine Serum (dFBS) and the defined concentration of L-Lyxose-5-13C. Standard FBS contains undefined micromolar concentrations of unlabeled sugars; dialysis removes these 12C competitors.

  • Validation Checkpoint: Maintain a parallel control well with dFBS but no carbon source. Monitor cell viability. Rapid apoptosis in the control well confirms that the cells in the experimental well are entirely dependent on the defined L-Lyxose media.

Phase 3: Kinetic Verification of Isotopic Steady State

Assumption to validate: The metabolic network has reached isotopic equilibrium.

  • Extract intracellular metabolites from parallel biological replicates at 12h, 18h, and 24h post-labeling. 13C-MFA mathematical frameworks require isotopic steady state[2]; if labeling is still accumulating, flux calculations will fail.

  • Validation Checkpoint: Calculate the MID variance between the 18h and 24h time points. Steady state is mathematically proven only when the variance for key intermediates (e.g., Xylulose-5-Phosphate) is < 2%.

Phase 4: Instantaneous Quenching and Extraction

Assumption to validate: The extracted MIDs represent the true in vivo state.

  • Rapidly aspirate the media and immediately submerge the cells in pre-chilled (-80°C) 80% methanol.

  • Incubate at -80°C for 15 minutes to fully precipitate proteins, then scrape and centrifuge to collect the supernatant.

  • Validation Checkpoint: Enzymatic reactions (especially TKT/TAL scrambling) occur on a sub-second timescale. Measure the energy charge (ATP/ADP ratio) in your final extract. A high ratio confirms instantaneous quenching before ATP depletion and post-lysis scrambling could occur.

Quantitative Troubleshooting Matrix

Use the following data matrix to compare your observed Mass Isotopomer Distributions (MIDs) against the expected ideal states. This allows for rapid diagnosis of specific experimental failures.

Target MetaboliteExpected MID (Ideal State)Observed MID (Error State)Mechanistic CausalityCorrective Action
Intracellular L-Lyxose >98% M+185% M+1, 15% M+0Tracer impurity (12C contamination in commercial stock)Measure stock purity via LC-MS; update EMU input matrix.
Xylulose-5-Phosphate >90% M+1<40% M+1, >60% M+0Endogenous dilution via Oxidative PPPSubstitute standard FBS with dialyzed FBS; restrict unlabeled glucose.
Fructose-6-Phosphate 100% M+1High M+2, M+0 fractionsIsotopic scrambling via reversible TKT/TAL reactionsIncorporate reversible non-oxidative PPP atom transitions into the model.
Ribose-5-Phosphate >80% M+1<5% Total Pool LabeledPoor transporter affinity / uptake bottleneckIncrease extracellular tracer concentration; extend labeling duration.

References

  • Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis . MIT DSpace. [Link]

  • Identification and characterization of d-arabinose reductase and d-arabinose transporters from Pichia stipitis . Taylor & Francis. [Link]

  • Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells . BMC Systems Biology (NIH). [Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS Retention for L-Lyxose-5-13C

Welcome to the Technical Support Center for carbohydrate analysis. L-Lyxose-5-13C is a stable-isotope-labeled aldopentose frequently used in metabolic flux analysis and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate analysis. L-Lyxose-5-13C is a stable-isotope-labeled aldopentose frequently used in metabolic flux analysis and drug development. Because it is a highly polar, low-molecular-weight neutral molecule, researchers consistently struggle with poor retention on standard reversed-phase columns and low ionization efficiency in mass spectrometry.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to ensure robust, high-sensitivity detection of L-Lyxose-5-13C.

Diagnostic Workflow: Resolving Poor Retention

LCMS_Workflow Start L-Lyxose-5-13C Analysis Issue: Void Volume Elution Decision Is chemical derivatization permissible for this sample? Start->Decision HILIC_Path Native Analysis (HILIC Mode) Decision->HILIC_Path No PMP_Path Derivatization (PMP Labeling) Decision->PMP_Path Yes HILIC_Prep Dilute in >80% Acetonitrile Use BEH Amide Column HILIC_Path->HILIC_Prep HILIC_MS Negative ESI-MS Alkaline pH (Ammonia) HILIC_Prep->HILIC_MS PMP_Prep React with PMP & Extract Use C18 Reversed-Phase PMP_Path->PMP_Prep PMP_MS Positive ESI-MS/MS High Sensitivity MRM PMP_Prep->PMP_MS

Decision matrix for optimizing L-Lyxose-5-13C LC-MS retention and sensitivity.

Troubleshooting & FAQs

Q: Why does L-Lyxose-5-13C elute in the void volume on my standard C18 column, and how can I fix this? A: Standard C18 stationary phases rely entirely on hydrophobic partitioning. L-Lyxose is a highly hydrophilic pentose (containing four hydroxyl groups) and lacks any hydrophobic carbon backbone. Consequently, it cannot partition into the C18 phase and washes out in the void volume alongside salts and matrix interferences, leading to severe ion suppression. To resolve this, you must either switch to a 1[1] or chemically derivatize the sugar to artificially increase its hydrophobicity.

Q: I switched to a HILIC column, but my L-Lyxose-5-13C peak is broad, splitting, and sensitivity is poor. What is the mechanistic cause? A: Peak distortion in HILIC is almost always caused by a sample diluent mismatch. HILIC retains polar compounds via a delicate, water-enriched layer on the surface of the stationary phase. If you inject a sample dissolved in high water content, it locally destroys this hydration layer, causing the sugar to travel down the column unretained. Solution: Ensure your sample is reconstituted in at least 80% acetonitrile before injection. Regarding poor sensitivity: native sugars lack easily ionizable groups. You must switch your mobile phase to an alkaline eluent (e.g., 0.1% ammonia or 10 mM ammonium acetate at pH 9.0 to 11.5). Alkaline conditions promote the deprotonation of the sugar's hydroxyl groups, drastically enhancing sensitivity in 2[2].

Q: We need sub-nanogram sensitivity for metabolic flux analysis, and native HILIC isn't reaching our limits of detection (LOD). What is the best derivatization strategy? A: For maximum sensitivity, 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization is the gold standard. Under mildly basic conditions, two molecules of PMP react with the reducing end (aldehyde group) of the open-chain form of L-Lyxose via Michael addition. This achieves two goals: it adds significant hydrophobicity (allowing for sharp, highly retained peaks on standard C18 columns) and introduces a highly MS-active moiety. This enables highly sensitive 3[3], often utilizing the m/z 175.1 fragment ion for quantification.

Quantitative Method Comparison

The following table summarizes the expected chromatographic and mass spectrometric performance of L-Lyxose-5-13C across different analytical paradigms.

Analytical StrategyRecommended ColumnMobile Phase ChemistryApprox. Retention TimeMS Ionization ModeRelative Sensitivity (LOD)
Native Reversed-Phase C18 (e.g., Acquity BEH C18)Water / Methanol (0.1% Formic Acid)< 1.0 min (Void)ESI (-)Poor (High matrix suppression)
Native HILIC BEH Amide / ZIC-HILICAcetonitrile / Water (Ammonia, pH ~10)5.0 - 8.0 minESI (-)Moderate (Nanogram range)
PMP-Derivatization C18 (e.g., Zorbax Eclipse)Water / Acetonitrile (Ammonium Acetate)10.0 - 15.0 minESI (+) MS/MSExcellent (Picomolar range)
Step-by-Step Experimental Protocols
Protocol A: Native HILIC LC-MS Workflow

Use this protocol when chemical derivatization risks altering downstream sample integrity or when high-throughput native screening is required.

  • Sample Preparation: Extract intracellular metabolites using cold 80% methanol. Centrifuge at 14,000 x g for 15 minutes at 4°C. Evaporate the supernatant to complete dryness under a vacuum centrifuge.

  • Reconstitution (Critical): Reconstitute the dried pellet strictly in 80% Acetonitrile / 20% Water. Vortex thoroughly.

  • Chromatography Setup:

    • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjust to pH 9.5 with Ammonia).

    • Mobile Phase B: 10 mM Ammonium Acetate in 95% Acetonitrile.

    • Gradient: Start at 95% B, hold for 2 mins, ramp down to 50% B over 10 mins.

  • MS Detection: Operate in ESI Negative mode. Monitor the [M-H]- ion. For L-Lyxose-5-13C, the target m/z is approximately 150.05.

  • System Validation: Self-Validating Step: Spike a known concentration of unlabeled L-Lyxose (m/z 149.05) into a blank matrix. The 13C-labeled lyxose must co-elute perfectly with the unlabeled standard but will be detected with a precise +1.0033 Da mass shift. Any retention time deviation between the two indicates column overloading or active site degradation.

Protocol B: PMP Derivatization for High-Sensitivity C18 Analysis

Use this protocol when absolute sensitivity is required and matrix interference is high. This method utilizes 4[4] to drive the reaction.

  • Reaction Setup: To 50 µL of the dried sample extract, add 50 µL of 0.5 M PMP (dissolved in methanol) and 50 µL of 0.3 M NaOH.

  • Incubation: Vortex vigorously and incubate at 70°C for 60 minutes. Causality: Heat is required to open the sugar ring and drive the Michael addition of the two PMP molecules to the aldehyde group.

  • Neutralization: Cool the mixture to room temperature and add 50 µL of 0.3 M HCl to neutralize the basic catalyst.

  • Extraction (Critical): Add 1 mL of Chloroform, vortex vigorously for 1 minute, and centrifuge at 5,000 x g for 5 minutes. Carefully discard the lower organic layer. Causality: The organic layer contains massive amounts of unreacted, highly hydrophobic PMP. Failing to remove this will completely saturate the MS detector and cause catastrophic ion suppression. Repeat this chloroform wash three times.

  • LC-MS/MS Analysis: Inject the upper aqueous layer onto a standard C18 column using a Water/Acetonitrile gradient. Monitor the PMP-L-Lyxose-5-13C derivative in positive MRM mode (typically transitioning to the m/z 175.1 PMP fragment).

  • System Validation: Self-Validating Step: Run a "Reagent Blank" (PMP + NaOH + HCl, no sugar) through the exact extraction protocol. If the blank injection shows a massive peak at the solvent front or a high baseline in the MS, your chloroform extraction was insufficient and must be optimized before running precious samples.

References
  • Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC (National Institutes of Health). URL:[Link]

  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent - Shodex HPLC Columns. URL:[Link]

  • An LC-MS/MS Approach for Determining Glycosidic Linkages - eScholarship (Analytical Chemistry). URL:[Link]

  • An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition - Chemical Journal of Chinese Universities. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Overlap in L-Lyxose-5-13C 2D NMR Spectra

Welcome to the Advanced NMR Troubleshooting Guide. As an isotopically labeled pentose, L-Lyxose-5-13C presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As an isotopically labeled pentose, L-Lyxose-5-13C presents unique analytical challenges. In solution, it exists as a dynamic equilibrium of four anomeric forms (α-pyranose, β-pyranose, α-furanose, β-furanose) (1)[1]. The introduction of a 13C label at the C5 position further complicates the spectrum by introducing strong heteronuclear ( 1JCH​ ) and homonuclear ( 2JHH​ , 3JHH​ ) scalar couplings. Because carbohydrate ring protons typically resonate within a narrow chemical shift window (3.5–4.5 ppm), these factors combine to create severe spectral congestion, particularly in the C4-C5 region (2)[2].

Diagnostic Workflow

Workflow A L-Lyxose-5-13C Spectrum Overlap B Identify Source of Congestion A->B C J-Coupling Multiplets (1J_CH, 3J_HH) B->C High Multiplicity D Anomeric Mixtures (α/β Furanose & Pyranose) B->D Multiple Isomers E Apply Pure Shift NMR (BIRD-HSQC / PSYCHE) C->E F Apply Supercooled NMR (HSQC-TOCSY on -OH) D->F

Diagnostic workflow for resolving 2D NMR peak overlap in 13C-labeled carbohydrates.

Knowledge Base & FAQs

Q1: Why is the C4-C5 region of my L-Lyxose-5-13C spectrum completely unresolved, even at high magnetic fields (e.g., 800 MHz)? Causality: The overlap is driven by three compounding factors:

  • Isomeric Multiplicity: L-lyxose in aqueous solution forms a complex mixture of pyranose and furanose anomers, generating four distinct sets of overlapping signals (3)[3].

  • Chemical Shift Degeneracy: The C4 and C5 protons of these isomers share highly similar electronic environments, compressing their signals into a narrow ~0.5 ppm window[1].

  • Scalar Coupling Splitting: The 13C label at C5 splits the adjacent protons via 1JCH​ (~140-150 Hz) and 2JCH​ couplings. When combined with dense homonuclear proton couplings ( 3JHH​ ), the multiplets widen and merge, obscuring the chemical shift centers (4)[4].

Q2: How can I collapse these complex multiplets to identify the true chemical shifts of the C4 and C5 protons? Solution: Implement Pure Shift NMR techniques. Pure shift methods, such as the real-time BIRD (Bilinear Rotation Decoupling) HSQC or PSYCHE-TOCSY, suppress homonuclear scalar couplings ( JHH​ ) during acquisition (5)[5]. By collapsing multiplets into singlets, the resolution in the proton dimension is artificially enhanced by up to an order of magnitude, effectively separating the overlapping signals of the four L-lyxose isomers (6)[6].

Q3: I don't have access to pure shift pulse sequences. Can I use solvent or temperature modifications to resolve the isomers? Solution: Yes, by utilizing the hydroxyl (-OH) protons as starting points rather than the heavily overlapped C-H ring protons. By dissolving the sample in a supercooled mixture of H2O/D2O (e.g., -14 °C), the chemical exchange of the -OH protons is slowed down sufficiently to be observed (7)[7]. The -OH protons have a much wider chemical shift dispersion (5.5–8.5 ppm). You can then use a 2D HSQC-TOCSY experiment to relay magnetization from the well-resolved -OH protons down into the congested C-H network, isolating the spin system of each specific anomer (8)[8].

Step-by-Step Experimental Protocols
Protocol 1: Real-Time BIRD 1H-13C HSQC for Pure Shift Acquisition

Purpose: To decouple homonuclear proton interactions in the direct dimension, yielding singlet cross-peaks for the C4/C5 region.

  • Sample Preparation: Prepare 10-50 mM L-Lyxose-5-13C in 99.9% D2O. Use a 5 mm Shigemi tube to maximize the filling factor and reduce convection currents.

  • Pulse Sequence Selection: Load the real-time BIRD HSQC sequence (e.g., hsqcetgpsisp2.2 modified for pure shift, or the equivalent vendor-specific pure shift HSQC).

  • Parameter Optimization:

    • Set the BIRD delay ( Δ ) to 1/(2×1JCH​) . For the C5 position of L-lyxose, assume 1JCH​≈145 Hz, so Δ≈3.45 ms.

    • Set the acquisition time (AQ) in the direct dimension to ~100-150 ms to balance resolution and relaxation losses.

    • Use a chunking duration (the data chunk acquired between decoupling pulses) of ~15-20 ms.

  • Self-Validation Step: Compare the 1D slice of the pure shift HSQC with a standard HSQC. The C5 cross-peaks should collapse from complex doublets of multiplets into sharp singlets, confirming successful homonuclear decoupling[4].

Protocol 2: Supercooled Aqueous NMR (OH-Directed Assignment)

Purpose: To resolve the anomeric mixture by exploiting the wide chemical shift dispersion of hydroxyl protons.

  • Sample Preparation: Dissolve L-Lyxose-5-13C in a 1% D2O / 99% H2O mixture to a concentration of 50 mM. The trace D2O provides the necessary lock signal.

  • Temperature Calibration: Lower the probe temperature to -10 °C to -14 °C. Caution: Ensure the sample does not freeze; the high solute concentration and a clean NMR tube help maintain a supercooled liquid state[7].

  • Shimming & Tuning: Re-tune the probe and perform gradient shimming at the target temperature, as the dielectric properties of water change significantly when supercooled.

  • HSQC-TOCSY Acquisition:

    • Set the TOCSY mixing time to 8-15 ms (short mixing) to restrict coherence transfer to immediate neighbors (H-C-O-H systems), or 60-80 ms to trace the entire sugar ring.

    • Apply robust water suppression (e.g., WATERGATE or excitation sculpting).

  • Self-Validation Step: Check the 5.5–8.5 ppm region in the proton dimension. You should observe distinct cross-peaks for the -OH groups of the α/β pyranose and furanose forms, cleanly separated from the congested 3.5-4.5 ppm C-H region[8].

Quantitative Data Presentation

Table 1: Comparison of Resolution Strategies for L-Lyxose-5-13C C4-C5 Overlap

TechniqueChemical Shift Dispersion WindowPrimary AdvantageLimitations
Standard 1H-13C HSQC 3.5 – 4.5 ppm (C-H region)High sensitivity, standard setupSevere multiplet overlap due to JHH​ and JCH​
Pure Shift BIRD HSQC 3.5 – 4.5 ppm (C-H region)Collapses multiplets to singlets, ~10x resolution gainLower sensitivity (~40-50% loss), pulse sequence artifacts
Supercooled HSQC-TOCSY 5.5 – 8.5 ppm (-OH region)Bypasses C-H overlap entirely, separates isomersRequires sub-zero probe capabilities, strict H2O suppression
Selective 1D TOCSY (GEMSTONE) Target specific (e.g., anomeric H1)Isolates single isomer spin networksRequires at least one isolated peak (e.g., H1) to excite
References
  • Resolving the complexity in human milk oligosaccharides using pure shift NMR methods and CASPER | RSC Publishing | 5

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points | PMC | 7

  • Exploring multivalent carbohydrate–protein interactions by NMR | Chemical Society Reviews |2

  • The tridentate metal-binding sites of the common glycoses | LMU Munich |1

  • Investigations towards the Synthesis of 5-Amino-L-lyxofurano-sides and 4-Amino-lyxopyranosides and NMR Analysis | Thieme Connect | 3

  • Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis | Analytical Chemistry | 6

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points | ACS Omega | 8

  • Real-Time Pure Shift HSQC NMR for Untargeted Metabolomics | PMC | 4

  • Combining Fast Pure Shift NMR and GEMSTONE-Based Selective TOCSY for Efficient NMR Analysis of Complex Systems | Analytical Chemistry | 9

Sources

Optimization

Technical Support Center: Optimizing L-Lyxose-5-13C Derivatization for GC-MS Analysis

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of L-Lyxose-5-13C. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of L-Lyxose-5-13C. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of derivatization, a critical step for achieving accurate and reproducible results. Here, we will delve into the underlying principles of the derivatization process, troubleshoot common issues that can compromise your yield, and provide detailed protocols to streamline your workflow.

The "Why" and "How" of L-Lyxose Derivatization

L-Lyxose, like other monosaccharides, is a polar, non-volatile molecule due to its multiple hydroxyl (-OH) groups.[1][2][3] These properties make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable.[4] Derivatization is the chemical process of modifying a compound to produce a new compound with properties that are better suited for a particular analytical method.[5] In our case, we convert the polar -OH groups into less polar, more volatile derivatives.[4][6]

For aldopentoses like L-Lyxose, a two-step oximation and silylation procedure is the most common and robust method.[1][2][5]

  • Oximation: This initial step addresses the issue of anomerization. In solution, reducing sugars like L-Lyxose exist as an equilibrium mixture of cyclic anomers (alpha and beta forms) and a small amount of the open-chain form.[7] Direct silylation would produce multiple peaks for a single sugar, complicating the chromatogram.[5][7] Oximation "locks" the sugar in its open-chain form by reacting the aldehyde group with an oximating reagent (e.g., hydroxylamine hydrochloride or methoxyamine hydrochloride), resulting in the formation of oximes.[2][5] This simplifies the subsequent chromatogram to two peaks (syn and anti isomers of the oxime) or sometimes a single, well-resolved peak.[2][5]

  • Silylation: Following oximation, the remaining hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent.[6] This step dramatically increases the volatility of the molecule, making it amenable to GC analysis.[8] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

The analysis of L-Lyxose-5-13C, a stable isotope-labeled sugar, follows the same derivatization principles. The key difference lies in the mass spectrometric detection, where the mass of the molecule and its fragments will be shifted due to the presence of the heavier 13C isotope.[9][10] This allows for its use as an internal standard or for metabolic flux analysis.[9][11][12]

Frequently Asked Questions (FAQs)

Q1: Why do I see multiple peaks for my L-Lyxose standard?

A1: This is a classic issue in sugar analysis by GC. If you are only performing silylation without a prior oximation step, you are likely seeing the different anomeric forms (alpha and beta) of L-Lyxose being separated on the GC column.[7] The solution is to incorporate an oximation step before silylation to prevent the ring structure from reforming.[5][7]

Q2: What is the difference between MSTFA and BSTFA, and which one should I use?

A2: Both MSTFA and BSTFA are strong silylating agents.[13] MSTFA is more volatile than BSTFA, and its by-products also tend to be more volatile, which can be advantageous as they are less likely to interfere with the peaks of interest, especially for early-eluting compounds.[6][13] For most sugar analyses, either reagent is suitable, and the choice may come down to laboratory preference or specific separation challenges.[14][15][16]

Q3: How does the 13C label on L-Lyxose-5-13C affect the derivatization process?

A3: The 13C label at the 5-position does not chemically alter the reactivity of the hydroxyl or aldehyde groups. Therefore, the derivatization reaction itself is unaffected. The primary effect is on the mass-to-charge ratio (m/z) of the resulting derivatized molecule and its fragments in the mass spectrometer. You will need to adjust your MS acquisition parameters (e.g., selected ion monitoring, SIM, mode) to account for this mass shift.[9][10][12]

Q4: Can I use a one-step derivatization method instead?

A4: While some one-step methods exist, the two-step oximation-silylation is generally preferred for reducing sugars like L-Lyxose to avoid the complexity of multiple anomeric peaks.[5] Methods like alditol acetate formation can produce a single peak per sugar, but this involves a reduction step that can lead to the same derivative for different parent sugars (e.g., D-arabinose and D-lyxose would both yield D-arabinitol), which can be a problem in complex mixtures.[17]

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Low or No Derivatization Yield 1. Presence of moisture: Silylating reagents are extremely sensitive to water and will react preferentially with any moisture present, consuming the reagent.[4][18] 2. Incomplete sample drying: Residual water or solvent in the sample will inhibit the reaction.[19] 3. Degraded reagents: Silylating agents can degrade over time, especially if exposed to air/moisture.1. Ensure anhydrous conditions: Use high-purity, anhydrous solvents. Dry all glassware thoroughly in an oven and cool in a desiccator before use.[20] 2. Complete sample evaporation: Ensure your sample is completely dry before adding derivatization reagents. Use a stream of dry nitrogen or a vacuum concentrator.[18] 3. Use fresh reagents: Open new vials of silylating agents under inert gas (e.g., argon or nitrogen) if possible, and store them properly in a desiccator.
Inconsistent Results/Poor Reproducibility 1. Inconsistent reaction time or temperature: Both oximation and silylation are time and temperature-dependent reactions. 2. Variable sample-to-reagent ratios: Incorrect ratios can lead to incomplete derivatization.1. Standardize reaction conditions: Use a heating block or water bath for precise temperature control. Use a timer to ensure consistent reaction times for all samples and standards. 2. Accurate pipetting: Use calibrated pipettes to ensure accurate and consistent volumes of sample and reagents.
Presence of Extraneous Peaks in Chromatogram 1. Reagent artifacts: Silylating reagents can sometimes react with themselves or with trace contaminants to form by-products.[21][22] 2. Contamination from solvents or glassware: Impurities in solvents or on glassware can be derivatized and appear as peaks. 3. Incomplete oximation: If the oximation step is incomplete, you may still see peaks from the silylated anomers.1. Run a reagent blank: Prepare a blank sample containing only the solvent and derivatization reagents to identify any peaks originating from the reagents themselves. 2. Use high-purity solvents and clean glassware: Use GC-grade or equivalent solvents. Ensure glassware is scrupulously clean.[4] 3. Optimize oximation conditions: Ensure sufficient reagent, time, and temperature for the oximation step as outlined in the protocol.
Peak Tailing 1. Active sites in the GC system: Free silanol groups on the injector liner, column, or packing material can interact with the derivatized sugar, causing peak tailing. 2. Incomplete derivatization: Residual underivatized hydroxyl groups will be highly active and cause tailing.1. Use a deactivated injector liner: Ensure you are using a high-quality, deactivated liner. Condition your GC column according to the manufacturer's instructions. 2. Optimize derivatization: Re-evaluate your derivatization protocol to ensure the reaction goes to completion. Consider increasing the amount of silylating reagent or the reaction time/temperature.

Detailed Experimental Protocol: Two-Step Oximation-Silylation of L-Lyxose-5-13C

This protocol is a general guideline and may require optimization for your specific sample matrix and instrumentation.

Materials:

  • L-Lyxose-5-13C standard or sample, dried

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (or Hydroxylamine hydrochloride)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst (optional, but recommended)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette your L-Lyxose-5-13C sample into a 2 mL reaction vial.

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of dry nitrogen or using a vacuum concentrator. This step is critical.[18]

  • Step 1: Oximation

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Cap the vial tightly and vortex briefly to dissolve the sample.

    • Incubate the vial at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • Step 2: Silylation

    • Add 80 µL of MSTFA (with 1% TMCS, if using) to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 60°C for 45 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Develop a suitable temperature program for your GC to separate the derivatized L-Lyxose from other components.

    • Set your mass spectrometer to scan a relevant mass range or to use Selected Ion Monitoring (SIM) for target ions corresponding to derivatized L-Lyxose-5-13C.

Visualizing the Workflow and Troubleshooting

To aid in understanding the process, the following diagrams illustrate the derivatization workflow and a troubleshooting decision tree.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Start with L-Lyxose-5-13C Sample Dry Evaporate to Complete Dryness Start->Dry Oximation Step 1: Oximation (Methoxyamine HCl in Pyridine, 60°C) Dry->Oximation Silylation Step 2: Silylation (MSTFA, 60°C) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS End Obtain Results GCMS->End TroubleshootingTree Start Low/No Product Peak? Moisture Check for Moisture (Anhydrous Solvents/Dry Glassware?) Start->Moisture Yes MultiplePeaks Multiple Peaks? Start->MultiplePeaks No Reagents Check Reagents (Fresh? Stored Properly?) Moisture->Reagents No Sol_Moisture Solution: Ensure Anhydrous Conditions Moisture->Sol_Moisture Yes Conditions Check Reaction Conditions (Temp/Time Correct?) Reagents->Conditions No Sol_Reagents Solution: Use Fresh Reagents Reagents->Sol_Reagents Yes Sol_Conditions Solution: Standardize Protocol Conditions->Sol_Conditions Yes OximationCheck Oximation Step Performed? MultiplePeaks->OximationCheck Yes Sol_Oximation Solution: Add Oximation Step OximationCheck->Sol_Oximation No Contamination Check for Contamination (Run Reagent Blank) OximationCheck->Contamination Yes Sol_Contamination Solution: Use High-Purity Solvents Contamination->Sol_Contamination Yes

Caption: A decision tree for troubleshooting common derivatization issues.

References

  • Koubaa, M., Mjaieth, S., Thomasset, B., & Roscher, A. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 425(2), 183-188. [Link]

  • Lunn, J. E., & Hatch, M. D. (2017). Quantifying 13 C-labeling in Free Sugars and Starch by GC-MS. In Plant Metabolic Flux Analysis (pp. 129-140). Humana Press, New York, NY. [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 1358, 258-267. [Link]

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]

  • Ruiz-Matute, A. I., Hernández-Hernández, O., Rodríguez-Sánchez, S., Sanz, M. L., & Martínez-Castro, I. (2011). Derivatization of carbohydrates for GC and GC-MS analyses.
  • Molnár-Perl, I. (2021). Application of GC in the Analysis of Carbohydrates. Academic Journal of Research and Scientific Publishing, 2(23), 57-73.
  • Agilent Technologies. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. [Link]

  • Restek Corporation. (2024, February 2). Overcome the Complexities of Analyzing for Sugars by GC-MS. [Link]

  • Roscher, A., Linder, D., & Thomasset, B. (1993). Determination of the 13C-labeling pattern of glucose by gas chromatography-mass spectrometry. Analytical Biochemistry, 212(2), 526-531. [Link]

  • Little, J. L. (2014). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 1358, 258-267. [Link]

  • ResearchGate. (2015). How can I derivatize sugars for GC analysis? [Link]

  • Casetta, B., & Tagliacozzi, D. (2006). Microwave-Assisted Derivatization of Glucose and Galactose for Gas Chromatographic Determination in Human Plasma. Clinical Chemistry, 52(2), 333-334. [Link]

  • ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects? [Link]

  • Chromatography Forum. (2014). Why do my silylations always fail? [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • ResearchGate. (2017). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid? [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • Lee, H. B., & Peart, T. E. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International, 84(4), 1231-1238. [Link]

  • Wang, Y., et al. (2017). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 22(10), 1699. [Link]

  • Knapp, D. R. (2002). Derivatization Methods in GC and GC/MS.
  • Chromatography Forum. (2014). Analysis of sugars by GC method. [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2013). High Quality 13C metabolic flux analysis using GC-MS. Methods in Molecular Biology, 985, 329-346.
  • MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC. [Link]

  • Shimadzu. (2017). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. [Link]

  • Li, R., et al. (2013). Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System. Journal of Agricultural and Food Chemistry, 61(17), 4041-4050. [Link]

  • ResearchGate. (2013). Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System. [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(5), 1637-1643. [Link]

  • Popp, M., et al. (2020). Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample. Separations, 7(3), 42. [Link]

  • White, J. D., & Carter, R. G. (2008). Protection of the Hydroxyl Group, Including 1,2- and 1,3-Diols. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 6, pp. 1-118). Elsevier.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • ResearchGate. (n.d.). Screening of the reaction conditions: optimization of the silylation step. [Link]

  • Ruiz-Matute, A. I., Hernández-Hernández, O., Rodríguez-Sánchez, S., Sanz, M. L., & Martínez-Castro, I. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240. [Link]

  • ResearchGate. (2018). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. [Link]

  • Chen, H., et al. (2019). Manganese catalyzed oximation of hydrocarbons to oximes. Nature Communications, 10(1), 1-8. [Link]

  • ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds? [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Validation of L-Lyxose-5-¹³C Isotopic Purity using High-Resolution Mass Spectrometry

In the realms of metabolic research, drug development, and clinical diagnostics, the accuracy of experimental outcomes is intrinsically linked to the quality of the reagents utilized. Stable isotope-labeled compounds, su...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realms of metabolic research, drug development, and clinical diagnostics, the accuracy of experimental outcomes is intrinsically linked to the quality of the reagents utilized. Stable isotope-labeled compounds, such as L-Lyxose-5-¹³C, serve as indispensable tools for tracer studies, metabolic flux analysis, and as internal standards for quantitative mass spectrometry.[1][2] Their utility, however, is critically dependent on their isotopic purity. This guide provides a comprehensive, technically-grounded framework for the validation of L-Lyxose-5-¹³C isotopic purity, with a central focus on the application of high-resolution mass spectrometry (HRMS). We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and offer insights into data interpretation, thereby equipping researchers with the knowledge to ensure the integrity of their scientific investigations.

The Imperative of Isotopic Purity Validation
Why High-Resolution Mass Spectrometry?

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for determining isotopic labeling, HRMS offers unparalleled sensitivity and resolving power, making it the preferred method for the precise determination of isotopic distributions.[5][6] HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, can resolve minute mass differences between isotopologues, allowing for the accurate quantification of the labeled and unlabeled species.[5] This high mass accuracy is crucial for distinguishing the ¹³C-labeled compound from potential isobaric interferences and for correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) within the molecule.[5][7]

Experimental Workflow for L-Lyxose-5-¹³C Purity Validation

The validation process can be systematically broken down into several key stages, from sample preparation to data analysis. The following workflow is designed to be a self-validating system, incorporating controls and checks at each step to ensure the integrity of the final purity assessment.

L-Lyxose-5-13C Isotopic Purity Validation Workflow cluster_prep Sample Preparation cluster_hrms HRMS Analysis cluster_data Data Analysis Prep_Unlabeled Prepare Unlabeled L-Lyxose Standard LC_Separation Liquid Chromatography Separation (Optional but Recommended) Prep_Unlabeled->LC_Separation Prep_Labeled Prepare L-Lyxose-5-13C Sample Prep_Labeled->LC_Separation Prep_Solvent Prepare Solvent Blank Prep_Solvent->LC_Separation MS_Acquisition High-Resolution Mass Spectrometry Data Acquisition LC_Separation->MS_Acquisition Peak_Integration Peak Integration & Mass Extraction MS_Acquisition->Peak_Integration Natural_Abundance_Correction Natural Isotope Abundance Correction Peak_Integration->Natural_Abundance_Correction Purity_Calculation Isotopic Purity Calculation Natural_Abundance_Correction->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: Experimental workflow for the validation of L-Lyxose-5-¹³C isotopic purity using HRMS.

Detailed Experimental Protocol

1. Materials and Reagents:

  • L-Lyxose-5-¹³C (lot to be tested)

  • Unlabeled L-Lyxose standard (high purity)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • (Optional) Formic acid or ammonium hydroxide for mobile phase modification

2. Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled to a Liquid Chromatography (LC) system.

  • Analytical balance

3. Sample Preparation:

  • Stock Solutions: Accurately weigh and dissolve both the L-Lyxose-5-¹³C and unlabeled L-Lyxose in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of both stock solutions to create working solutions at concentrations suitable for your HRMS instrument (e.g., 1 µg/mL). A solvent blank should also be prepared.

4. Liquid Chromatography (Optional but Recommended):

While direct infusion can be used, LC separation is recommended to remove any potential impurities that could interfere with the mass spectrometric analysis. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating carbohydrates.[8]

  • Column: ACQUITY UPLC BEH Amide Column or similar.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.

  • Gradient: A typical gradient would start at a high percentage of organic solvent and gradually decrease to elute the polar carbohydrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

5. High-Resolution Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Carbohydrates can often be detected as protonated molecules [M+H]⁺, or more commonly as adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ in positive mode, or as deprotonated molecules [M-H]⁻ in negative mode.[9][10] The use of a high pH mobile phase can enhance ionization efficiency.

  • Mass Analyzer Settings:

    • Resolution: Set to a high resolving power (e.g., > 60,000) to ensure baseline separation of the isotopic peaks.

    • Mass Range: A narrow mass range around the expected m/z of L-Lyxose will improve data quality.

    • Data Acquisition: Acquire data in full scan mode to capture the entire isotopic cluster.

Data Analysis and Interpretation

The core of the validation lies in the careful analysis of the acquired mass spectra. The general procedure involves several key steps.[11]

1. Analysis of the Unlabeled L-Lyxose Standard:

First, analyze the unlabeled L-Lyxose standard. This serves two critical purposes:

  • To determine the retention time and the characteristic ions (e.g., [M+H]⁺, [M+Na]⁺) of L-Lyxose under the established chromatographic and mass spectrometric conditions.

  • To measure the natural isotopic distribution of the unlabeled compound. This is crucial for correcting the data from the labeled sample.

2. Analysis of the L-Lyxose-5-¹³C Sample:

Next, inject the L-Lyxose-5-¹³C sample and acquire the high-resolution mass spectrum. The spectrum will show a cluster of peaks corresponding to the different isotopologues.

3. Calculation of Isotopic Purity:

The isotopic purity is calculated by determining the relative abundance of the ¹³C-labeled species compared to the unlabeled species, after correcting for the natural abundance of isotopes.

A simplified approach for calculating the isotopic enrichment is as follows:

  • Identify the Monoisotopic Peak (M₀) and the Labeled Peak (M₁): For L-Lyxose-5-¹³C, the labeled peak will be at M+1 relative to the monoisotopic peak of the unlabeled compound.

  • Correct for Natural Abundance: The intensity of the M+1 peak in the labeled sample is a combination of the intentionally ¹³C-labeled molecules and the natural abundance of ¹³C in the unlabeled portion of the sample. The contribution from the natural abundance must be subtracted. The theoretical natural abundance of the M+1 isotopologue for L-Lyxose (C₅H₁₀O₅) can be calculated.

  • Calculate Isotopic Purity:

    Isotopic Purity (%) = [Corrected Intensity of Labeled Peak / (Corrected Intensity of Labeled Peak + Intensity of Unlabeled Peak)] x 100

For a more rigorous analysis, a general method that takes into account the entire isotopic cluster can be employed.[11] This involves comparing the experimentally measured isotopic distribution with theoretically calculated distributions at different enrichment levels.

Data Presentation

The quantitative results should be summarized in a clear and concise table.

CompoundTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Error (ppm)Calculated Isotopic Purity (%)
L-Lyxose (Unlabeled)150.0528150.0526-1.3N/A
L-Lyxose-5-¹³C151.0562151.0560-1.3>99%

Note: The above table is an example. The actual observed masses and calculated purity will depend on the specific batch of L-Lyxose-5-¹³C being tested.

Comparison with Alternative Methods

While HRMS is the preferred method, it is important to understand its advantages in the context of other techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly detect the presence and position of the ¹³C label. However, it is significantly less sensitive than mass spectrometry and may require larger sample amounts. For high levels of enrichment, NMR can be a powerful complementary technique for confirming the position of the label.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for isotopic purity analysis, often after derivatization of the carbohydrate to increase its volatility.[11] However, the derivatization step can introduce variability, and the resolution of many GC-MS instruments may not be sufficient for precise isotopic analysis of more complex molecules.

Conclusion

The validation of the isotopic purity of L-Lyxose-5-¹³C is a critical step in ensuring the reliability of research data. High-resolution mass spectrometry provides the necessary sensitivity and resolution for an accurate and robust assessment. By following a well-designed experimental workflow and a rigorous data analysis procedure, researchers can confidently verify the quality of their stable isotope-labeled standards, thereby upholding the integrity and reproducibility of their scientific findings. The insights and protocols presented in this guide are intended to empower researchers to perform these essential validations in their own laboratories.

References

  • PubChem. L-Xylose-5-13C. Available from: [Link]

  • Gómez-Pérez, M. L., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(8), 735-744. Available from: [Link]

  • ResearchGate. Carbohydrate Analysis by Mass Spectrometry. Available from: [Link]

  • IROA Technologies. (2025). How Mass Spectrometry Reference Standards Validate Data. Available from: [Link]

  • MDPI. (2022). Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry. Available from: [Link]

  • ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

  • ACS Publications. (2007). Carbohydrate Analysis by Desorption Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Available from: [Link]

  • GitHub. isotopic-enrichment-calculator. Available from: [Link]

  • Waters Corporation. Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Available from: [Link]

  • PMC. (2012). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. Available from: [Link]

  • ACS Publications. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Available from: [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Available from: [Link]

  • Frontiers. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Available from: [Link]

  • Spectroscopy Online. (2025). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part III: Small Gas Molecule Calculations. Available from: [Link]

  • ResearchGate. A GENERAL APPROACH TO CALCULATING ISOTOPIC DISTRIBUTIONS FOR MASS SPECTROMETRY Recent developments in desorption ionization tech. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS. Available from: [Link]

  • PMC. (2012). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Available from: [Link]

  • Shimadzu. (2020). High-Sensitivity Analysis of Sugars in Sugar-Free Beverages Using Single Quadrupole Mass Spectrometer. Available from: [Link]

Sources

Comparative

L-Lyxose-5-13C compared to 13C-labeled arabinose in bacterial metabolism

As a Senior Application Scientist specializing in metabolic flux analysis (MFA) and microbial physiology, I frequently guide research teams in selecting the appropriate stable isotope tracers for their specific experimen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in metabolic flux analysis (MFA) and microbial physiology, I frequently guide research teams in selecting the appropriate stable isotope tracers for their specific experimental models. When investigating bacterial pentose metabolism, researchers often weigh the use of 13C-labeled L-arabinose against L-Lyxose-5-13C .

While both are five-carbon sugars, their biological roles, transport mechanisms, and downstream applications are fundamentally divergent. L-Arabinose is a highly abundant natural substrate ideal for tracking broad microbiome activity and host-pathogen dynamics[1],[2]. Conversely, L-lyxose is a rare analog that wild-type bacteria cannot natively metabolize, making it a highly specialized probe for uncovering cryptic pathways, mutant adaptations, and enzyme promiscuity[3],[4].

This guide objectively compares the metabolic processing, application performance, and experimental workflows for these two 13C-labeled pentoses to help you design robust, self-validating metabolic tracing studies.

Mechanistic Divergence: Natural vs. Cryptic Metabolism

To understand how these tracers perform in a mass spectrometry (MS) or NMR workflow, we must first examine the causality behind their intracellular routing.

13C-Labeled L-Arabinose (The Natural Substrate) L-Arabinose is a major plant aldopentose and a preferred carbon source for many enteric bacteria, including Escherichia coli and Salmonella[2],[5]. It is actively transported into the cell via the high-affinity AraFGH ABC transporter or the lower-affinity AraE permease[2],[5]. Once intracellular, it is processed by a highly conserved, three-step enzymatic cascade: L-arabinose isomerase (AraA), L-ribulokinase (AraB), and L-ribulose-5-phosphate 4-epimerase (AraD)[2],[5]. This efficiently converts the sugar into D-xylulose-5-phosphate, seamlessly feeding the Pentose Phosphate Pathway (PPP) for biomass and energy production.

L-Lyxose-5-13C (The Cryptic Analog) Unlike arabinose, L-lyxose is a rare pentose analog of L-rhamnose. Wild-type E. coli cannot grow on L-lyxose[3]. However, under selective pressure, mutant strains adapt to utilize it by hijacking the L-rhamnose metabolic pathway[3]. The rhamnose permease transports it, and rhamnose isomerase fortuitously converts L-lyxose into L-xylulose[3]. From there, L-xylulose is phosphorylated by L-xylulose kinase (LyxK)[6] and processed by the cryptic yiaK-S operon (specifically involving putative 3-epimerase YiaR and YiaS) to enter the central metabolism[4]. Using L-Lyxose-5-13C allows researchers to track the exact fate of the C5 carbon during these rare, promiscuous enzymatic events.

G cluster_ara 13C-L-Arabinose Metabolism (Natural) cluster_lyx L-Lyxose-5-13C Metabolism (Mutant) Ara 13C-L-Arabinose AraA L-Arabinose Isomerase Ara->AraA Ribulose L-Ribulose AraA->Ribulose AraB L-Ribulokinase Ribulose->AraB Ribulose5P L-Ribulose-5-P AraB->Ribulose5P AraD L-Ribulose-5-P 4-Epimerase Ribulose5P->AraD PPP Pentose Phosphate Pathway AraD->PPP Lyx L-Lyxose-5-13C RhaI L-Rhamnose Isomerase Lyx->RhaI Xylulose L-Xylulose RhaI->Xylulose LyxK L-Xylulose Kinase Xylulose->LyxK Xylulose5P L-Xylulose-5-P LyxK->Xylulose5P YiaR Putative 3-Epimerase Xylulose5P->YiaR YiaR->Ribulose5P Epimerization

Caption: Metabolic pathways of L-Arabinose and L-Lyxose converging into the Pentose Phosphate Pathway.

Comparative Performance and Application Data

When designing an assay, the choice between these tracers dictates the biological phenomena you can observe. The table below synthesizes the quantitative and qualitative performance metrics of both compounds based on recent metabolic studies.

Feature / Metric13C-Labeled L-ArabinoseL-Lyxose-5-13C
Native Utilization High (Broadly conserved across Enterobacteriaceae)[5]None (Requires mutant adaptation or directed evolution)[3]
Primary Transporters AraFGH (High affinity), AraE (Low affinity: 140-320 μM)[5]Rhamnose permease (Promiscuous transport)[3]
Key Kinetic Enzymes AraA, AraB, AraD[2]Rhamnose Isomerase, LyxK, YiaR/S[4],[6]
In Vivo Diagnostic Use Detects bacterial infection via exhaled 13CO2 (Mammals do not metabolize it)[7]Not applicable for broad diagnostics; used for highly specific in vitro enzymatic assays.
Microbiome Tracing Produces detectable M+2 Acetate and M+4 Butyrate for SESI-MS volatilome tracking[1]Tracks C5-specific flux into L-xylulose-5-P to validate cryptic operon activity[4].
Phenotypic Impact 0.2% concentration significantly alters Salmonella biofilm formation[2]Competes with L-rhamnose; induces the rha operon without supporting wild-type growth[3].

Application Scenarios in Modern Research

Scenario A: Non-Invasive Microbiome & Infection Monitoring (13C-Arabinose) Because mammalian hosts lack the enzymatic machinery to metabolize L-arabinose, 13C-arabinose acts as a "background-free" probe[1],[7]. When administered intravenously or orally, any resulting 13CO2 or 13C-labeled short-chain fatty acids (SCFAs) are exclusively the product of bacterial metabolism[1],[7]. For example, researchers use Secondary Electrospray Ionization-Mass Spectrometry (SESI-MS) to detect M+2 acetate and M+4 butyrate in the breath of colonized mice fed with 13C-arabinose, providing a real-time, non-invasive readout of microbiome activity[1].

Scenario B: Mapping Enzyme Promiscuity & Directed Evolution (L-Lyxose-5-13C) L-Lyxose-5-13C is the tracer of choice for structural biologists and metabolic engineers studying enzyme promiscuity. By tracking the heavy C5 isotope, researchers can unambiguously prove that a mutant strain is utilizing a specific cryptic pathway (like the yiaK-S operon) rather than an uncharacterized alternative route[4]. It is also heavily utilized in molecular modeling to study drug binding and recognition in relation to aldose reductase and specific kinases like LyxK[6].

Self-Validating Experimental Protocol: 13C-Isotope Tracing Workflow

To ensure scientific integrity, any metabolic flux protocol must be a self-validating system. The following methodology incorporates critical washing and quenching steps to prevent artifactual labeling and ensure that the detected 13C-metabolites are a direct result of intracellular enzymatic conversion.

Objective: Track the transient intracellular flux of 13C-pentoses into the Pentose Phosphate Pathway using LC-MS.

Step 1: Pre-Culture & Operon Priming

  • Action: Grow bacterial strains overnight in M9 minimal media supplemented with 0.2% unlabeled carbon source (Arabinose or Rhamnose).

  • Causality: This ensures that the necessary transport and metabolic machinery (e.g., araBAD or rha operons) are fully expressed before introducing the expensive 13C tracer, eliminating lag-phase artifacts[3],[2].

Step 2: Isotope Spiking & Natural Abundance Control

  • Action: Centrifuge the culture, wash twice with carbon-free M9 media, and split into two cohorts. Resuspend Cohort A in M9 + 0.2% Unlabeled Pentose (Control). Resuspend Cohort B in M9 + 0.2% 13C-Arabinose or L-Lyxose-5-13C.

  • Causality: Washing removes residual unlabeled carbon. The parallel control cohort validates the assay by providing a baseline natural isotopic distribution, ensuring that any M+ mass shifts in Cohort B are strictly due to the tracer.

Step 3: Rapid Quenching

  • Action: At precise intervals (e.g., 1, 5, 15 minutes), rapidly inject 1 mL of the culture into 4 mL of pre-chilled (-40°C) extraction solvent (Methanol:Acetonitrile:Water, 40:40:20).

  • Causality: Intracellular metabolites like L-ribulose-5-phosphate turn over in fractions of a second. Rapid cold quenching instantly denatures enzymes and halts metabolic flux, preserving the transient intermediate pool.

Step 4: High-Resolution LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples to remove cell debris. Analyze the supernatant using a High-Resolution Orbitrap Mass Spectrometer in negative ion mode.

  • Causality: Orbitrap MS provides the sub-ppm mass accuracy required to distinguish true 13C incorporation from background isobaric interference, allowing precise quantification of mass isotopomer distributions (e.g., M+0 vs M+5)[1].

Workflow Step1 1. Pre-Culture & Adaptation Step2 2. Isotope Spiking Step1->Step2 Step3 3. Rapid Quenching Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Flux Interpretation Step4->Step5

Caption: Self-validating experimental workflow for 13C-isotope tracing in bacterial cultures.

Conclusion

The selection between 13C-labeled L-arabinose and L-Lyxose-5-13C hinges entirely on the biological question at hand. For researchers aiming to exploit natural metabolic pathways for in vivo diagnostics, microbiome tracking, or biofilm modulation, 13C-arabinose provides a robust, highly active tracer[1],[7],[2]. Conversely, L-Lyxose-5-13C remains an indispensable, precision tool for mechanistic biochemists mapping the frontiers of directed evolution, cryptic operon activation, and enzyme promiscuity[3],[4].

References

  • L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. PubMed / Journal of Bacteriology.
  • Role of the yiaR and yiaS Genes of Escherichia coli in Metabolism of Endogenously Formed l-Xylulose. ASM Journals.
  • Non-invasive monitoring of microbiota and host metabolism using Secondary electrospray ioniz
  • lyx - L-xylulose/3-keto-L-gulonate kinase - Escherichia coli (strain K12). UniProtKB.
  • Detecting Bacteria in Their Mammalian Hosts Using Metabolism-Targeted [13C]CO2 Bre
  • L-Arabinose Transport and Metabolism in Salmonella Influences Biofilm Form
  • The role of L-arabinose metabolism for Escherichia coli O157:H7 in edible plants. bioRxiv.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling L-Lyxose-5-¹³C

This guide provides a comprehensive, experience-driven framework for the safe handling of L-Lyxose-5-¹³C. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, empowering you, the r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, experience-driven framework for the safe handling of L-Lyxose-5-¹³C. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, empowering you, the researcher, to make informed safety decisions. Our focus is on establishing a self-validating system of protocols that ensures both personal safety and the integrity of your experimental work.

Foundational Understanding: Deconstructing L-Lyxose-5-¹³C

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the material's intrinsic properties. The name itself provides two critical pieces of information.

  • L-Lyxose: This is a monosaccharide, a simple sugar. Safety Data Sheets (SDS) classify L-Lyxose as a non-hazardous substance.[1][2] It is a white, crystalline powder that is soluble in water and hygroscopic, meaning it readily absorbs moisture from the air.[3][4] The primary physical hazards are those common to any fine powder: potential for dust inhalation and, if large amounts of fine dust are generated, a risk of dust explosion.[2][5] Toxicological data indicates it is not a skin or eye irritant, nor is it classified as a mutagen or carcinogen.[1][5]

  • 5-¹³C (Carbon-13 Label): This notation signifies that the L-Lyxose molecule has been isotopically labeled at the fifth carbon position with Carbon-13. Crucially, Carbon-13 is a stable, non-radioactive isotope of carbon .[6] Therefore, L-Lyxose-5-¹³C poses no radiological hazard . This is a vital distinction, as the handling protocols for stable isotopes are fundamentally different from those for radioactive isotopes like Carbon-14 (¹⁴C) or Tritium (³H).[6][7] Our safety measures will focus on the chemical's physical properties and the prevention of sample contamination, not on radiation protection.

The Core Principle: A Risk-Based PPE Strategy

The selection of PPE is not a one-size-fits-all directive; it is a dynamic process based on a risk assessment of the specific task being performed. For L-Lyxose-5-¹³C, the risks are primarily mechanical (dust inhalation) and contamination-related, rather than chemical or radiological. Our strategy is therefore twofold:

  • Protect the Researcher: Prevent inhalation of airborne particulates and avoid direct skin and eye contact.

  • Protect the Sample: Prevent contamination of the valuable isotopically labeled material with foreign substances (e.g., oils from skin, dust from the lab environment).

The following workflow illustrates the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls Start Start: Task Involving L-Lyxose-5-¹³C Check_Form Is the material a solid powder or an aqueous solution? Start->Check_Form Check_Dust Is there a significant potential for generating aerosolized dust? (e.g., weighing >1g, scraping, milling) Check_Form->Check_Dust Solid Powder Base_PPE Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat Check_Form->Base_PPE Aqueous Solution Check_Dust->Base_PPE No Eng_Control Engineering Control: Work inside a Fume Hood or Ventilated Enclosure Check_Dust->Eng_Control Yes Resp_PPE Add Respiratory Protection: - N95/FFP2 Respirator Eng_Control->Resp_PPE

Caption: PPE Selection Workflow for L-Lyxose-5-¹³C.

Detailed PPE Protocols and Operational Plans

Based on our risk assessment, we can define clear operational protocols.

Standard Handling (Aqueous Solutions & Small Powder Aliquots)

This protocol applies to tasks such as dissolving the compound, performing dilutions, or handling small aliquots of powder where dust generation is minimal.

Required PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[8] This is the minimum level of protection to prevent accidental splashes or contact with small airborne particles.

  • Hand Protection: Nitrile gloves are required.[9] They provide an effective barrier to prevent skin contact and, equally important, protect the sample from contamination. Gloves should be changed immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn and kept buttoned.[10] This protects your personal clothing and prevents the transfer of any potential contaminants outside of the laboratory.

High-Dust Potential Operations (Weighing, Transferring Large Quantities)

This protocol is essential for any procedure where the generation of airborne powder is likely.

1. Engineering Controls (First Line of Defense):

  • All operations involving the handling of bulk L-Lyxose-5-¹³C powder must be performed within a certified chemical fume hood or a powder containment hood.[11] This is the most effective way to control dust at the source, protecting both the user and the surrounding lab environment.

2. Required PPE:

  • Eye Protection: Safety goggles that form a seal around the eyes should be worn for enhanced protection against fine, airborne dust.[8]

  • Hand Protection: Nitrile gloves are required. For prolonged operations, consider double-gloving.[7]

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: If engineering controls are not available or as a supplementary precaution, a NIOSH-approved N95 (or equivalent) respirator should be worn. Users must be properly fit-tested and trained in the use of respirators as per OSHA guidelines.[12]

PPE Summary Table
Task / ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory ProtectionEngineering Control
Handling Aqueous Solutions Safety GlassesNitrile GlovesLab CoatNot RequiredBenchtop
Weighing <100mg Powder Safety GlassesNitrile GlovesLab CoatNot RequiredBenchtop (with care)
Weighing >100mg Powder Safety GogglesNitrile GlovesLab CoatRecommended (N95)Fume/Powder Hood
Bulk Powder Transfer Safety GogglesNitrile GlovesLab CoatRecommended (N95)Fume/Powder Hood
Spill Cleanup (Powder) Safety GogglesNitrile GlovesLab CoatRecommended (N95)N/A

Logistical Plans: Spill Management and Disposal

A comprehensive safety plan extends beyond PPE to include procedures for storage, spills, and disposal.

Storage

L-Lyxose is hygroscopic.[1][4] To maintain the integrity of the compound, it must be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][13]

Spill Cleanup Protocol

In the event of a spill of L-Lyxose-5-¹³C powder:

  • Secure the Area: Alert others in the vicinity.

  • Don Appropriate PPE: At a minimum, wear safety goggles, nitrile gloves, and a lab coat. An N95 respirator is strongly recommended.

  • Contain the Spill: Gently cover the spill with absorbent pads to prevent further dispersal. Do not use a dry brush or compressed air.

  • Clean the Area: For small spills, gently wipe the area with wet paper towels or absorbent pads, moving from the outside of the spill inward. For larger spills, carefully scoop the material into a designated waste container.[1][14]

  • Final Decontamination: Wipe the spill area with a damp cloth, followed by a standard laboratory cleaning solution.

  • Dispose of Waste: All cleanup materials should be placed in a sealed bag and disposed of as chemical waste according to your institution's guidelines.

Waste Disposal

Since L-Lyxose-5-¹³C is non-hazardous and non-radioactive , its waste is not subject to the stringent regulations governing radioactive materials.[15]

  • Solid Waste: Contaminated gloves, wipes, and excess powder should be collected in a clearly labeled, sealed container for disposal as standard chemical waste.

  • Aqueous Waste: Uncontaminated or minimally contaminated aqueous solutions can typically be disposed of down the drain with copious amounts of water, but you must consult and adhere to your local and institutional waste disposal policies.

By understanding the specific, non-hazardous nature of L-Lyxose-5-¹³C and applying a risk-based approach to safety, researchers can ensure a safe working environment while protecting the integrity of their valuable experiments.

References

  • Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Yale Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET: L-Lyxose. Thermo Fisher Scientific. [Link]

  • Safe Handling of Radioisotopes. UC Davis Safety Services. [Link]

  • L-Lyxose | C5H10O5 | CID 644176. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: L-Lyxose. Carl ROTH. [Link]

  • How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]

  • Guide to Isotope Management In Laboratories. Columbia University Environmental Health and Safety. [Link]

  • Safety Precautions When Using Certain Isotopes. Princeton University Environmental Health and Safety. [Link]

  • Staying Safe Around Radioactive Materials in the Laboratory. Lab Manager. [Link]

  • MANUAL FOR THE SAFE HANDLING. SUNY College of Environmental Science and Forestry. [Link]

  • Safe Use of Radioisotopes. Current Protocols in Immunology. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment (PPE) Safety. SafetyCulture. [Link]

  • Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. EcoOnline. [Link]

  • The Safety PPE List: 8 Types of Personal Protective Equipment and their Uses. PDS International. [Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Appendix B: Radiation Laboratory Rules. University of Nevada, Reno. [Link]

  • Safety Data Sheet: L-Lyxose. Carl ROTH. [Link]

  • Finding and Recommendations for the use of Stable Isotopes (¹⁵N and ¹³C). UNOLS. [Link]

  • SAFETY DATA SHEET: L(-)-Xylose. Bio-Rad. [Link]

Sources

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